Drimentine B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4,13,15,17-tetraene-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUCBHITXBJOGT-JMGSXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC=C6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098369 | |
| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204398-91-4 | |
| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204398-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5aS,6aS,11aS)-6a-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-6,6a,11,11a-tetrahydro-3H-pyrrolo[1′′,2′′:4′,5′]pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-5,13(2H,5aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Natural Sources of Drimentine B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine B is a member of the drimentine family, a class of tetracyclic alkaloids characterized by a complex hybrid structure. These natural products are biosynthetically derived from the condensation of a sesquiterpene unit with a cyclic dipeptide. The intricate molecular architecture of drimentines, which fuses a pyrroloindoline, a sesquiterpene, and a diketopiperazine moiety, has attracted interest within the scientific community for its potential as a scaffold for drug discovery. This technical guide provides an in-depth overview of the discovery, natural sources, and biological activity of this compound, along with detailed experimental protocols for its isolation.
Discovery and Natural Source
This compound, along with other members of the drimentine family, was first reported in the international patent application WO1998009968A1. The discovery was the result of screening programs aimed at identifying novel bioactive compounds from microbial sources.
The primary natural source of this compound is soil-dwelling microorganisms of the order Actinomycetales, commonly known as actinomycetes. Specifically, strains of Streptomyces have been identified as producers of drimentines. These microorganisms have been isolated from diverse environments, including soil collected from under Acacia trees in Australia and the rhizosphere of reeds. The production of these complex secondary metabolites highlights the metabolic diversity of actinomycetes and their potential as a source for novel therapeutics.
Biological Activity
Preliminary biological assays have indicated that drimentines, including this compound, possess weak to moderate cytotoxic and antibacterial activities. The unique chemical structure of these compounds, combining motifs often found in pharmacologically active molecules, suggests that they may have untapped therapeutic potential.
Quantitative Biological Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Compound | Cell Line | Activity Type | Concentration | Effect |
| This compound | NS-1 murine β lymphocyte myeloma | Proliferation Inhibition | 50 µg/mL | 41% inhibition |
| This compound | NS-1 murine β lymphocyte myeloma | Proliferation Inhibition | 100 µg/mL | 59% inhibition |
Experimental Protocols
The following protocols are based on the general methodologies described for the isolation of drimentines from Streptomyces fermentation cultures.
Fermentation of the Producing Microorganism
-
Inoculum Preparation: A pure culture of the Streptomyces strain is used to inoculate a seed medium (e.g., tryptone soya broth). The culture is incubated at 28-30°C for 48-72 hours with shaking (200-250 rpm).
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and mineral salts). The production culture is incubated under the same conditions for 5-7 days.
Extraction and Isolation of this compound
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. The extraction is typically performed multiple times to ensure complete recovery of the compounds. The mycelial cake can also be extracted separately with a polar organic solvent like acetone or methanol.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate).
-
Further Purification: Fractions containing drimentines, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel or other stationary phases (e.g., Sephadex LH-20) and isocratic or gradient elution with appropriate solvent systems.
-
Final Purification: The final purification of this compound is typically achieved by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.
-
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
Visualizations
This compound Discovery and Isolation Workflow
Caption: Workflow for the discovery and isolation of this compound.
General Biosynthetic Pathway of Drimentines
Caption: General biosynthetic origin of the drimentine scaffold.
The Uncharted Path: A Technical Guide to the Biosynthesis of Drimentine B in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine B, a member of the drimentine family of alkaloids, represents a fascinating class of hybrid natural products with potential pharmacological activities. These indolosesquiterpenes, isolated from Actinomycete strains, are characterized by a complex architecture arising from the fusion of a diketopiperazine core and a sesquiterpene moiety. While the total synthesis of several drimentines has been achieved, a detailed elucidation of the biosynthetic pathway of this compound in its native Actinomycete producers remains an area of active investigation. This technical guide synthesizes the current understanding of related biosynthetic pathways to propose a putative route to this compound, outlines key experimental methodologies for its elucidation, and presents relevant data from analogous systems to inform future research.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be a multi-step enzymatic cascade commencing from primary metabolic precursors. The pathway likely involves the convergence of two major branches: the formation of a diketopiperazine scaffold and the synthesis of the sesquiterpene precursor, farnesyl pyrophosphate (FPP).
Diketopiperazine Core Formation
The diketopiperazine core of this compound is likely assembled from amino acid precursors, plausibly L-tryptophan and another amino acid, through the action of a cyclodipeptide synthase (CDPS). CDPSs are enzymes known to catalyze the formation of cyclic dipeptides from two aminoacyl-tRNAs.
Sesquiterpene Moiety Synthesis
The drimane-type sesquiterpene portion of this compound originates from the isoprenoid pathway. In Actinomycetes, this can proceed via the mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, both of which generate the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then condensed to form the C15 compound, farnesyl pyrophosphate (FPP).
Hybrid Assembly and Tailoring Steps
The key step in this compound biosynthesis is the coupling of the diketopiperazine and the sesquiterpene moieties. This is likely catalyzed by a prenyltransferase (PT), which attaches the FPP-derived drimane carbocation to the indole nucleus of the tryptophan-containing diketopiperazine. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases, methyltransferases, and oxidoreductases, are proposed to modify the initial scaffold to yield the final structure of this compound.
A proposed biosynthetic pathway is visualized below:
Quantitative Data from Analogous Systems
While specific quantitative data for the enzymes in the this compound pathway are not yet available, data from homologous systems in Actinomycetes provide valuable benchmarks for future studies.
| Enzyme Class | Example Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference |
| Cyclodipeptide Synthase | SazA | Streptomyces leeuwenhoekii | L-Trp-tRNATrp | N/A | N/A | [1] |
| Prenyltransferase | SazB-PT | Streptomyces leeuwenhoekii | cyclo(L-Trp-L-Trp), DMAPP | 15 ± 2 (cWW) | 0.04 ± 0.001 | [1] |
| Terpene Cyclase | - | Streptomyces spp. | FPP/GGPP | 1-50 | 0.01-1 | General Literature |
| Methyltransferase | SazB-MT | Streptomyces leeuwenhoekii | Prenylated cWW, SAM | 25 ± 3 (prenyl-cWW) | 0.1 ± 0.005 | [1] |
Table 1: Representative Kinetic Data for Enzyme Classes Involved in Indolosesquiterpene Biosynthesis. N/A: Not available. Data are illustrative and may vary significantly between specific enzymes.
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification of the Biosynthetic Gene Cluster (BGC)
A genome mining approach is the first step to identify the putative this compound BGC in the producing Actinomycete strain.
Methodology:
-
Genome Sequencing: Sequence the genome of the this compound-producing Actinomycete strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.
-
BGC Prediction: Analyze the genome sequence using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters).
-
Homology Search: Search for genes encoding key enzymes expected in the pathway, such as CDPSs, terpene cyclases, and prenyltransferases, within the predicted BGCs. The presence of these genes in a single cluster is strong evidence for its involvement in this compound biosynthesis.
Gene Inactivation and Heterologous Expression
To confirm the role of the identified BGC and its constituent genes, gene inactivation in the native producer and heterologous expression in a model host are crucial.
Methodology for Gene Inactivation (e.g., using CRISPR-Cas9):
-
Construct Design: Design guide RNAs (gRNAs) targeting the gene of interest within the putative BGC.
-
Vector Construction: Clone the gRNAs and Cas9 nuclease into an appropriate Streptomyces expression vector.
-
Transformation: Introduce the CRISPR-Cas9 vector into the this compound-producing strain via protoplast transformation or conjugation.
-
Mutant Selection and Verification: Select for transformants and verify the gene knockout by PCR and sequencing.
-
Metabolite Analysis: Analyze the culture extracts of the mutant strain by HPLC and LC-MS to confirm the abolishment of this compound production.
Methodology for Heterologous Expression:
-
BGC Cloning: Clone the entire putative BGC into a suitable expression vector (e.g., a bacterial artificial chromosome, BAC).
-
Host Strain Transformation: Introduce the expression construct into a well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces albus.
-
Cultivation and Metabolite Analysis: Cultivate the engineered host strain and analyze the culture extracts for the production of this compound using HPLC and LC-MS.
In Vitro Characterization of Key Enzymes
Biochemical characterization of the key enzymes will provide detailed insights into their function and mechanism.
Methodology:
-
Gene Cloning and Expression: Clone the coding sequences of the putative CDPS, terpene cyclase, and prenyltransferase into an E. coli expression vector (e.g., pET series).
-
Protein Expression and Purification: Express the recombinant proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA).
-
Enzyme Assays:
-
CDPS Assay: Incubate the purified CDPS with the appropriate aminoacyl-tRNAs and analyze the formation of the diketopiperazine product by HPLC and LC-MS.
-
Terpene Cyclase Assay: Incubate the purified terpene cyclase with FPP and analyze the resulting sesquiterpene products by GC-MS.
-
Prenyltransferase Assay: Incubate the purified prenyltransferase with the diketopiperazine and FPP (or a drimane precursor) and monitor the formation of the prenylated product by HPLC and LC-MS.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) for each enzyme by varying the substrate concentrations and measuring the initial reaction rates.
Conclusion and Future Outlook
While the complete biosynthetic pathway of this compound in Actinomycetes is yet to be fully elucidated, a combination of bioinformatics, molecular genetics, and biochemical approaches provides a clear roadmap for its discovery. The proposed pathway, based on the biosynthesis of related indolosesquiterpenes, offers a solid foundation for future research. The experimental protocols outlined in this guide provide a comprehensive framework for identifying the this compound biosynthetic gene cluster, validating gene function, and characterizing the key enzymatic steps. Unraveling this pathway will not only deepen our understanding of natural product biosynthesis but also pave the way for the bioengineering of novel drimentine analogs with potentially enhanced therapeutic properties. The continued exploration of the metabolic diversity of Actinomycetes promises to yield further insights into the intricate chemistry of life and provide new leads for drug discovery and development.
References
Drimentine B: A Technical Overview of its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine B is a naturally occurring terpenylated diketopiperazine that belongs to the drimentine family of alkaloids, which were first isolated from Actinomycete bacteria.[1][2] This class of compounds has garnered interest within the scientific community due to its diverse biological activities, including anticancer, antibiotic, antifungal, and anthelmintic properties.[3][4] Structurally, drimentines are characterized by a complex fusion of a pyrroloindoline, a sesquiterpene, and a diketopiperazine moiety.[1] While the biological potential of this compound is recognized, detailed information regarding its specific mechanisms of action and comprehensive physicochemical characterization remains an area of active investigation.
This technical guide provides a consolidated overview of the currently available data on the physical and chemical properties of this compound, its known biological effects, and a generalized approach to its synthesis.
Physicochemical Properties
The following table summarizes the known physical and chemical properties of this compound. It is important to note that quantitative experimental data such as melting point, boiling point, and detailed spectroscopic analyses are not extensively reported in publicly available literature. The information presented here is primarily sourced from chemical supplier databases.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₁H₃₉N₃O₂ | |
| Molecular Weight | 485.7 g/mol | |
| CAS Number | 204398-91-4 | |
| Physical State | Solid | |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. | |
| Storage Temperature | -20°C | |
| SMILES | O=C(--INVALID-LINK--([H])N4C6=O)N7C6=CCC7 | |
| InChI | InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1 |
Biological Activity
This compound has demonstrated a range of biological activities, with its anticancer properties being of significant interest. The following table summarizes the reported biological effects.
| Biological Activity | Description | Reference(s) |
| Anticancer | Inhibits the proliferation of NS-1 murine β lymphocyte myeloma cells by 41% and 59% at concentrations of 50 µg/ml and 100 µg/ml, respectively. | |
| Antibiotic | Active against Gram-positive and Gram-negative bacteria. | |
| Antifungal | Exhibits activity against various fungi and yeasts. | |
| Anthelmintic | Possesses properties to combat parasitic worms. |
Experimental Protocols
The synthesis of the drimentine core is generally approached through a convergent strategy, uniting a pyrroloindoline moiety with a sesquiterpene fragment.
Putative Mechanism of Action and Synthetic Strategy
While the precise signaling pathways affected by this compound have not been elucidated, a generalized workflow for investigating its cytotoxic mechanism and a conceptual diagram of its synthetic approach can be proposed based on related compounds and general synthetic strategies.
Caption: A hypothetical signaling pathway for this compound's anticancer activity.
Caption: A conceptual workflow for the convergent synthesis of the drimentine core.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation. While foundational physicochemical data is available, a comprehensive experimental characterization is still needed. The elucidation of its specific molecular targets and signaling pathways will be crucial for advancing its potential as a therapeutic agent. The development of a robust and scalable synthetic route will also be essential for facilitating further research and potential drug development efforts.
References
- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 2. Studies towards the total synthesis of drimentine C. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
The Biological Activity of Drimentine Alkaloids: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
Introduction
Drimentine alkaloids, a class of fungal meroterpenoids, are characterized by a complex molecular architecture that fuses a drimane-type sesquiterpenoid and an indole-diketopiperazine moiety.[1] These natural products, primarily isolated from fungi, have garnered significant interest within the scientific community due to their diverse and promising biological activities. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of drimentine alkaloids, with a focus on their antifungal, antibacterial, and cytotoxic properties. Detailed experimental protocols for key bioassays are provided, along with visualizations of relevant biological pathways and experimental workflows to aid in research and development efforts.
Biological Activities of Drimentine Alkaloids
The biological activities of drimentine alkaloids are still being explored, with current research indicating a range of effects from weak to moderate, with some compounds showing strong potency against specific cell lines or pathogens.[1]
Cytotoxic Activity
Several drimentine alkaloids have been evaluated for their cytotoxic effects against various human cancer cell lines. Notably, Drimentine G has demonstrated significant cytotoxic activity.
Table 1: Cytotoxic Activity of Drimentine G (IC50 in µM)
| Cell Line | HCT-8 (colon) | Bel-7402 (liver) | BGC-823 (gastric) | A549 (lung) | A2780 (ovarian) |
| Drimentine G | 1.01 | - | - | - | - |
Data for Bel-7402, BGC-823, A549, and A2780 are not currently available in the reviewed literature.
Other related compounds, such as Indotertine B, have also shown activity against HCT-8 and A549 cell lines, though quantitative data is limited.[2] Drimentine C has been reported to exhibit modest cytotoxicity against a panel of human tumor cell lines including HCT-8, Bel-7402, BGC-823, A549, and A2780, but specific IC50 values are not widely reported.
Antimicrobial Activity
The antimicrobial properties of drimentine alkaloids and their synthetic fragments are an active area of investigation.
A synthesized drimanyl indole fragment, a structural component of drimentine alkaloids, has shown promising antibacterial activity.
Table 2: Antibacterial Activity of a Drimanyl Indole Fragment (MIC in µg/mL)
| Bacterial Strain | MIC (µg/mL) |
| Ralstonia solanacearum | 8 |
This result highlights the potential for developing novel antibiotics based on the drimentine scaffold.[3]
While specific antifungal data for drimentine alkaloids is sparse, related drimane sesquiterpenoids, which form part of the drimentine structure, have demonstrated broad-spectrum antifungal activity. Drimenol, a key drimane sesquiterpenoid, has been extensively studied.
Table 3: Antifungal Activity of Drimenol (MIC in µg/mL)
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 8 - 64 |
| Aspergillus spp. | 8 - 64 |
| Cryptococcus spp. | 8 - 64 |
| Fluconazole-resistant C. albicans | 8 - 64 |
| Candida auris | 8 - 64 |
Drimenol exhibits fungicidal activity against a range of pathogenic fungi, including drug-resistant strains.[4]
Experimental Protocols
This section provides detailed methodologies for the key bioassays used to evaluate the biological activities of drimentine alkaloids.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the drimentine alkaloids in the appropriate cell culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Standardized inoculum of the microorganism
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of the drimentine alkaloid in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI (Clinical and Laboratory Standards Institute) guidelines. This typically involves adjusting the turbidity of a microbial suspension to match a 0.5 McFarland standard.
-
Inoculation: Inoculate each well containing the compound dilutions and the growth control wells with the standardized inoculum. A sterility control well (broth only) should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to drimentine alkaloids.
Biosynthesis of Drimentine G
The biosynthesis of drimentine G involves the convergence of two major metabolic pathways: the non-ribosomal peptide synthetase (NRPS) pathway for the diketopiperazine core and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway for the sesquiterpene unit.
Experimental Workflow for Bioactivity Screening
The following workflow outlines a typical process for the isolation, characterization, and bioactivity screening of natural products like drimentine alkaloids from a microbial source.
Conclusion
Drimentine alkaloids represent a promising class of natural products with demonstrated cytotoxic and potential antimicrobial activities. This guide provides a foundational understanding of their biological properties, along with the necessary experimental protocols to further investigate their therapeutic potential. The continued exploration of this unique chemical space, aided by the methodologies and workflows outlined herein, is crucial for the discovery and development of novel drug candidates. Further research is warranted to elucidate the full spectrum of biological activities of all known drimentine alkaloids and to explore their mechanisms of action.
References
The Drimentine B Family: A Technical Guide to a Novel Class of Terpenylated Diketopiperazines
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The drimentine B family of compounds represents a structurally intriguing class of natural products with promising, yet underexplored, biological activities. As hybrid molecules, they merge the chemical features of terpenoids and peptide-derived structures, creating a unique scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of the origins, biosynthesis, synthetic strategies, and known biological effects of the this compound family, with a focus on presenting quantitative data and detailed experimental insights for the scientific community.
Core Structure and Origins
The drimentine alkaloids are classified as terpenylated diketopiperazines. Their core structure is a fascinating fusion of three distinct chemical motifs commonly found in drug candidates: a pyrroloindoline system, a drimane-type sesquiterpene unit, and a diketopiperazine ring.[1] This complex architecture is biosynthesized by soil-dwelling microorganisms.
Natural Sources
The drimentine family of compounds, including this compound, are secondary metabolites produced by actinomycetes, a group of Gram-positive bacteria.[2] Notably, these compounds have been isolated from Streptomyces species, which are renowned for their prolific production of a wide array of antibiotics and other bioactive molecules. The natural habitat of these producing organisms includes the rhizosphere soil, such as that found under Acacia trees.[3] The family is known to comprise at least nine distinct members.[2]
Biosynthesis: A Convergent Pathway
The biosynthesis of the drimentine core is a convergent process, drawing from two primary metabolic pathways to construct its hybrid structure. The diketopiperazine moiety is generated via the non-ribosomal peptide synthetase (NRPS) pathway, while the sesquiterpene unit is derived from the mevalonic acid (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
A key step in the biosynthesis involves the prenylation of a cyclodipeptide. This is catalyzed by a phytoene-synthase-like family prenyltransferase, followed by cyclization of the terpene chain mediated by a membrane-bound terpene cyclase.[4]
Below is a diagram illustrating the general biosynthetic logic for the drimentine family.
Chemical Synthesis
The total synthesis of several members of the drimentine family, including drimentines A, F, and G, has been achieved. The synthetic strategies employed are typically convergent, involving the preparation of the pyrroloindoline and sesquiterpene fragments separately, followed by their coupling.
A key feature of these syntheses is the late-stage installation of the diketopiperazine ring, which allows for the synthesis of multiple family members from a common intermediate, as the point of divergence in the family is often the amino acid composition of this ring. The sesquiterpene fragment is commonly derived from the readily available natural product (+)-sclareolide. One of the crucial bond-forming reactions in the total synthesis of drimentines A, F, and G is an iridium-catalyzed photoredox reaction that facilitates a radical conjugate addition to couple the two main fragments.
Biological Activity and Potential Applications
The drimentine family of compounds has demonstrated a range of biological activities, although they are generally characterized as having weak to moderate potency. These activities include antibacterial, antifungal, anthelmintic, and cytotoxic effects.
Anticancer and Cytotoxic Activity
This compound has been shown to possess anticancer activity. It inhibits the proliferation of NS-1 murine β lymphocyte myeloma cells. The available quantitative data on the cytotoxic and anticancer activities of drimentine-related compounds are summarized in the table below.
| Compound/Fragment | Cell Line | Activity Metric | Value | Reference(s) |
| This compound | NS-1 murine β lymphocyte myeloma | % Inhibition | 41% at 50 µg/mL | |
| This compound | NS-1 murine β lymphocyte myeloma | % Inhibition | 59% at 100 µg/mL | |
| Drimane Sesquiterpenoids | Various Cancer Cell Lines | IC50 | Varies | |
| Diketopiperazines | A549, Hela | IC50 | 0.7 - 8.9 µM |
Antimicrobial Activity
Members of the drimentine family have been reported to have antibacterial and antifungal properties. While comprehensive MIC data for the entire family is not widely available, studies on related drimane sesquiterpenoids and fragments of drimentines provide some insight into their antimicrobial potential.
| Compound/Fragment | Organism | Activity Metric | Value (µg/mL) | Reference(s) |
| Drimanyl indole fragment | Ralstonia solanacearum | MIC | 8 | |
| Drimane Sesquiterpenoids | Candida albicans, C. neoformans | MIC | 3.9 - 62.5 | |
| Drimane Sesquiterpenoids | Bacillus subtilis, S. aureus | MIC | 50 - 100 | |
| Drimane Sesquiterpenoids | E. coli, S. choleraesuis | MIC | 50 |
Potential Mechanism of Action
The precise molecular mechanism of action for the this compound family has not been fully elucidated. However, their structural similarity to other complex cyclic peptides and depsipeptides that are known to inhibit protein synthesis suggests a plausible mode of action. For instance, didemnin B, a marine depsipeptide, is a potent inhibitor of protein synthesis. It acts during the elongation cycle by preventing the eukaryotic elongation factor 2 (eEF-2)-dependent translocation of tRNA from the A-site to the P-site on the ribosome. This inhibition is mediated by its interaction with eukaryotic elongation factor 1 alpha (eEF-1α). Given the structural motifs present in the drimentines, it is hypothesized that they may also target the protein synthesis machinery, but further experimental validation is required.
The diagram below illustrates a hypothetical signaling pathway that could be impacted by this compound, based on its potential as a protein synthesis inhibitor and its observed effects on cancer cell proliferation.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and isolation of the this compound family are not extensively published. However, based on the available literature, generalized workflows can be outlined for researchers interested in studying these compounds.
Isolation and Extraction from Streptomyces
The following is a generalized protocol for the isolation and extraction of secondary metabolites, such as drimentines, from Streptomyces cultures.
-
Inoculation and Fermentation: A seed culture of the Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., Yeast Extract-Malt Extract or Tryptone Soya Broth) with spores and incubating for 2-3 days with shaking. This seed culture is then used to inoculate larger-scale production cultures. Fermentation is carried out for 7-10 days under optimal conditions of temperature, pH, and aeration to maximize the production of secondary metabolites.
-
Extraction: After fermentation, the culture broth is harvested. The mycelial biomass is separated from the supernatant by centrifugation or filtration. The secondary metabolites can be extracted from both the supernatant and the mycelial biomass. A common method involves solvent extraction with ethyl acetate or other suitable organic solvents. The organic extracts are then combined and concentrated under reduced pressure.
-
Purification: The crude extract is subjected to various chromatographic techniques for purification. This can include column chromatography on silica gel or other stationary phases, followed by high-performance liquid chromatography (HPLC) to isolate the pure drimentine compounds.
The workflow for isolation and extraction is depicted in the following diagram.
Synthesis of the Diketopiperazine Core
The diketopiperazine (DKP) core of the drimentines is a cyclic dipeptide. A general approach to the synthesis of 2,5-diketopiperazines is outlined below.
-
Peptide Coupling: Two amino acids (one of which is typically tryptophan or a derivative thereof for the drimentines) are coupled to form a linear dipeptide. This is often achieved using standard peptide coupling reagents.
-
Deprotection: The protecting groups on the N-terminus and C-terminus of the dipeptide are removed.
-
Cyclization: The deprotected linear dipeptide is induced to cyclize, forming the diketopiperazine ring. This is often achieved by heating in a suitable solvent.
Future Directions
The this compound family of compounds holds potential for further investigation and development. Key areas for future research include:
-
Comprehensive Biological Screening: A systematic evaluation of all known drimentine family members against a broad panel of cancer cell lines, bacteria, and fungi is needed to fully characterize their bioactivity spectrum and identify the most promising lead compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound and its congeners is crucial for understanding their therapeutic potential and for guiding future drug design efforts.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The total synthesis routes developed for some drimentines provide a platform for the creation of novel analogues. SAR studies will be instrumental in identifying the key structural features responsible for their biological activity and in optimizing their potency and selectivity.
-
Development of More Efficient Synthetic Routes: While total syntheses have been achieved, the development of more concise and higher-yielding synthetic strategies will be important for producing sufficient quantities of these compounds for in-depth biological evaluation and preclinical studies.
References
Spectroscopic Data for Drimentine Alkaloids: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature, specific experimental spectroscopic data (NMR and MS) for Drimentine B could not be located. The drimentine family of natural products consists of several structurally related compounds, and while the existence of this compound is documented, its detailed characterization data is not readily accessible in the public domain.
To provide a valuable and illustrative technical guide, this document presents a representative dataset for a closely related analogue, Drimentine C , alongside generalized experimental protocols and workflows applicable to the spectroscopic analysis of the drimentine class of alkaloids.
Introduction to Drimentine Alkaloids
Drimentines are a family of hybrid isoprenoids produced by actinomycete bacteria, notably from the genus Streptomyces. These compounds are characterized by a complex molecular architecture, typically featuring a drimane-type sesquiterpenoid moiety fused with a diketopiperazine or a related nitrogen-containing heterocyclic system. The structural diversity within this family leads to a range of biological activities, including weak to moderate cytotoxic and antibacterial properties, making them of interest for further investigation in drug discovery.
The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data for Drimentine C (Representative Example)
The following tables summarize the available spectroscopic data for Drimentine C. This data is provided as a representative example of the kind of spectroscopic information used to characterize compounds in the drimentine family.
Mass Spectrometry Data for Drimentine C
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.
| Parameter | Value |
| Molecular Formula | C₃₁H₄₁N₃O₂ |
| Formula Weight | 487.7 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Observed Ion | [M+H]⁺ |
| Reference | WO1998009968A1[1] |
Note: The patent document WO1998009968A1 describes the drimentine family but does not provide detailed NMR peak lists. The molecular formula and weight are based on the reported structure of Drimentine C.
NMR Spectroscopic Data
Detailed ¹H and ¹³C NMR data are essential for elucidating the precise connectivity and stereochemistry of complex molecules like the drimentines. While a specific peak list for Drimentine C is not publicly available, the following tables are formatted to illustrate how such data would be presented. The chemical shifts (δ) are typically reported in parts per million (ppm).
Table 2: Illustrative ¹H NMR Data Presentation for a Drimentine Alkaloid
| Position | δ (ppm) | Multiplicity | J (Hz) |
| e.g., H-1 | 3.50 | dd | 10.5, 4.5 |
| e.g., H-2α | 1.85 | m | |
| e.g., H-2β | 1.65 | m | |
| ... | ... | ... | ... |
| e.g., Me-14 | 0.85 | s | |
| e.g., Me-15 | 0.88 | s |
Table 3: Illustrative ¹³C NMR Data Presentation for a Drimentine Alkaloid
| Position | δ (ppm) | Type |
| e.g., C-1 | 55.2 | CH |
| e.g., C-2 | 22.1 | CH₂ |
| e.g., C-3 | 42.3 | CH₂ |
| ... | ... | ... |
| e.g., C-13 | 175.8 | C=O |
| e.g., C-14 | 33.5 | CH₃ |
| e.g., C-15 | 21.7 | CH₃ |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for novel natural products like drimentine alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A purified sample of the drimentine alkaloid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
-
Experiment: A standard one-dimensional ¹H NMR spectrum is acquired.
-
Parameters: Key parameters include the number of scans (NS), relaxation delay (D1), and acquisition time (AQ). For quantitative purposes, a longer relaxation delay is necessary to ensure full relaxation of all protons.
-
-
¹³C NMR Spectroscopy:
-
Experiment: A one-dimensional ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each carbon atom.
-
Parameters: A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Spectroscopy: To establish the complete structure, a suite of two-dimensional NMR experiments is conducted, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile)[2].
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used for this class of compounds[3][4].
-
Data Acquisition:
-
Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This allows for the determination of the elemental formula.
-
Tandem MS (MS/MS): To gain structural information, tandem mass spectrometry is performed. The molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable clues about the different structural motifs within the molecule[5].
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like a drimentine alkaloid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Isolation and Purification of Drimentines from Soil Microorganisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and purifying drimentines, a class of bioactive indolosesquiterpene alkaloids, from soil-derived microorganisms. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key workflows and biosynthetic pathways to aid researchers in the discovery and development of these promising natural products.
Introduction to Drimentines
Drimentines are a family of complex alkaloids characterized by a fused pyrroloindoline-diketopiperazine core linked to a drimane-type sesquiterpenoid moiety.[1] These natural products are primarily produced by actinomycete bacteria, particularly species of the genus Streptomyces, which are abundant in diverse soil ecosystems.[1][2] Drimentines have garnered significant interest within the scientific community due to their potential therapeutic applications, exhibiting a range of biological activities including cytotoxic and antibacterial properties.[1][3] Notably, drimentine G has demonstrated potent cytotoxic effects against various human cancer cell lines.
The biosynthesis of drimentines is a hybrid pathway involving the convergence of non-ribosomal peptide synthetase (NRPS) and terpene biosynthetic routes. A diketopiperazine core, typically formed from amino acid precursors like tryptophan and proline, is prenylated with a sesquiterpene unit derived from the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. Understanding this biosynthetic logic is crucial for both the isolation from natural sources and potential synthetic biology approaches to generate novel analogs.
Experimental Protocols
This section details the key experimental procedures for the isolation and purification of drimentines from soil microorganisms.
Isolation and Cultivation of Producing Microorganisms
Objective: To isolate and cultivate Streptomyces species from soil samples for the production of drimentines.
Methodology:
-
Soil Sample Collection: Collect soil samples from diverse environments, as Streptomyces species are ubiquitous.
-
Isolation of Streptomyces:
-
Prepare a soil suspension by mixing 1 g of soil with 10 mL of sterile water.
-
Serially dilute the suspension and plate onto selective agar media, such as Starch Casein Agar or Glycerol Yeast Extract Agar, supplemented with antifungal agents like nystatin and cycloheximide to inhibit fungal growth.
-
Incubate the plates at 28-30°C for 7-14 days.
-
Identify potential Streptomyces colonies based on their characteristic chalky, filamentous appearance.
-
Subculture individual colonies onto fresh plates to obtain pure cultures.
-
-
Seed Culture Preparation:
-
Inoculate a single colony of the isolated Streptomyces strain into a 50 mL flask containing 10 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C with shaking at 200 rpm for 2-3 days until a dense mycelial culture is obtained.
-
Fermentation for Drimentine Production
Objective: To produce drimentines through submerged fermentation of the isolated Streptomyces strain.
Methodology:
-
Production Medium: Prepare a suitable production medium, such as Yeast Extract-Malt Extract (YEME) medium or a specialized production medium optimized for secondary metabolite production in Streptomyces.
-
Inoculation and Fermentation:
-
Inoculate a 2 L flask containing 500 mL of production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28°C with shaking at 180 rpm for 7-10 days.
-
Monitor the fermentation for growth and production of secondary metabolites, which can sometimes be indicated by changes in the culture broth's color or viscosity.
-
Extraction of Drimentines
Objective: To extract drimentine compounds from the fermentation broth.
Methodology:
-
Separation of Biomass and Supernatant: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelial biomass from the supernatant.
-
Solvent Extraction:
-
Extract the supernatant three times with an equal volume of a non-polar solvent such as ethyl acetate or butanol.
-
Extract the mycelial biomass separately with methanol or acetone to recover intracellularly stored compounds.
-
Combine all organic extracts.
-
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of Drimentines
Objective: To purify individual drimentine compounds from the crude extract using chromatographic techniques.
Methodology:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (Fine Purification):
-
Combine and concentrate fractions of interest from the silica gel chromatography.
-
Dissolve the concentrated fraction in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
-
Monitor the elution profile using a UV detector (typically at wavelengths around 210, 254, and 280 nm).
-
Collect the peaks corresponding to individual drimentine compounds.
-
Desalt the purified compounds if necessary and concentrate to dryness.
-
Data Presentation
Purification Summary
The following table provides a representative summary of a drimentine purification process. Please note that these values are illustrative and will vary depending on the producing strain, fermentation conditions, and purification efficiency.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 5000 | 2 | 100 | 1 |
| Silica Gel Chromatography | 300 | 4000 | 13.3 | 80 | 6.7 |
| RP-HPLC | 20 | 2500 | 125 | 50 | 62.5 |
Activity units are defined based on a specific bioassay, for instance, the concentration required to inhibit 50% of cancer cell growth.
Cytotoxicity Data
The following table summarizes the reported cytotoxic activities (IC₅₀ values) of Drimentine G against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-8 | Colon | Down to 1.01 |
| Bel-7402 | Liver | Down to 1.01 |
| BGC-823 | Stomach | Down to 1.01 |
| A549 | Lung | Down to 1.01 |
| A2780 | Ovarian | Down to 1.01 |
Spectroscopic Data for Characterization
The structural elucidation of purified drimentines is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).
Table 3.1: Representative NMR Data for a Drimentine Core Structure
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Indole Moiety | ||
| 4 | 7.20 (d, J = 7.5 Hz) | 118.5 |
| 5 | 7.05 (t, J = 7.5 Hz) | 122.0 |
| 6 | 7.15 (t, J = 7.5 Hz) | 120.0 |
| 7 | 7.50 (d, J = 7.5 Hz) | 111.0 |
| Diketopiperazine Core | ||
| 1' | 4.10 (dd, J = 8.0, 4.0 Hz) | 58.0 |
| 3' | - | 168.0 (C=O) |
| 4' | 3.80 (m) | 60.0 |
| 6' | - | 170.0 (C=O) |
| Drimane Sesquiterpene | ||
| 1'' | 1.50 (m) | 40.0 |
| 7'' | 5.40 (br s) | 124.0 |
| 8'' | - | 135.0 |
| 11'' | 0.90 (s) | 21.0 |
| 12'' | 0.85 (s) | 33.0 |
Note: The chemical shifts are illustrative and can vary based on the specific drimentine analog and the solvent used.
Table 3.2: Representative HR-MS Data
| Drimentine Analog | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| Drimentine A | C₃₂H₄₅N₃O₂ | 504.3585 | 504.3581 |
| Drimentine G | C₃₁H₄₃N₃O₂ | 490.3428 | 490.3425 |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the isolation and purification of drimentines.
Drimentine Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of drimentines.
Conclusion
This technical guide provides a foundational framework for the successful isolation and purification of drimentines from soil microorganisms. The detailed protocols, structured data tables, and clear visual diagrams are intended to equip researchers with the necessary information to explore this promising class of natural products. The inherent structural diversity of drimentines, coupled with their significant biological activities, underscores their potential as leads for future drug discovery and development programs. Further research into optimizing fermentation conditions, exploring different producing strains, and employing advanced analytical techniques will undoubtedly lead to the discovery of novel drimentine analogs with enhanced therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 3. Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol - PMC [pmc.ncbi.nlm.nih.gov]
In vitro antibacterial and antifungal properties of drimentines.
An In-depth Technical Guide to the In Vitro Antibacterial and Antifungal Properties of Drimentines
Introduction
Drimentines belong to a class of hybrid isoprenoids, specifically indolosesquiterpenes, that are isolated as secondary metabolites from several strains of Streptomyces bacteria.[1] These natural products have garnered interest in the scientific community due to their unique chemical structures, which often fuse motifs from pyrroloindoline, sesquiterpene, and diketoperazine moieties.[2] Preliminary biological assays have revealed that drimentines and related drimane sesquiterpenes exhibit a range of bioactivities, including weak to moderate cytotoxic, antibacterial, and antifungal properties.[1][2][3] This guide provides a comprehensive overview of the in vitro antibacterial and antifungal activities of drimentine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key workflows for researchers, scientists, and drug development professionals.
In Vitro Antibacterial Properties
Drimentine alkaloids and their synthetic fragments have demonstrated inhibitory effects against various bacterial strains. The activity is often attributed to specific structural features, such as the presence of an aldehyde group or a free NH on an indole motif. Polygodial, a drimanic sesquiterpene, has shown notable potency against both Gram-positive and Gram-negative bacteria.
Quantitative Antibacterial Data
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify the antibacterial efficacy of a compound. The MIC is the lowest concentration that inhibits visible microbial growth, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The data below summarizes the reported antibacterial activities of various drimane compounds.
Table 1: Summary of In Vitro Antibacterial Activity of Drimane Sesquiterpenes
| Compound/Fragment | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Polygodial | Enterococcus avium | 16 | 8 | |
| Klebsiella pneumoniae | 32 | 16 | ||
| Salmonella typhi | 64 | 64 | ||
| Escherichia coli | 16 - 64 | 8 - 32 | ||
| Bacillus subtilis | - | 100 | ||
| Staphylococcus aureus | - | 100 | ||
| Salmonella choleraesuis | - | 50 | ||
| Ralstonia solanacearum | 25 | - | ||
| S. aureus (MRSA) | 7.80 | - | ||
| E. coli | 31.25 | - | ||
| Drimentine Fragment (Compound 2) | Ralstonia solanacearum | 8 | - | |
| General Drimanic Compounds | Gram-positive & Gram-negative bacteria | 2 - 20 | - |
In Vitro Antifungal Properties
Several drimane sesquiterpenoids, notably (-)-drimenol and polygodial, have been identified as potent, broad-spectrum antifungal agents. Their activity extends to various human pathogenic fungi, including species resistant to conventional antifungal drugs like fluconazole.
Quantitative Antifungal Data
The antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), representing 100% growth inhibition, and the Minimum Fungicidal Concentration (MFC), which is the lowest concentration required to kill the fungus.
Table 2: Summary of In Vitro Antifungal Activity of Drimane Sesquiterpenes
| Compound | Test Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |
| (-)-Drimenol | Candida albicans | 8 - 64 | - | |
| Candida auris | 8 - 64 | - | ||
| Cryptococcus neoformans | 8 - 64 | - | ||
| Aspergillus spp. | 8 - 64 | - | ||
| Blastomyces spp. | 8 - 64 | - | ||
| Pneumocystis spp. | 8 - 64 | - | ||
| Fluconazole-resistant Candida strains | 8 - 64 | - | ||
| Dermatophyte fungi | 15 | - | ||
| Polygodial | Filamentous fungi & oomycetes | - | 8 - 64 | |
| Aspergillus flavus | 1 - 8 | - | ||
| Isopolygodial | Aspergillus flavus | 64 | - |
Putative Mechanism of Action
The precise mechanisms of action for drimentines are still under investigation, but studies on related compounds provide significant insights.
-
Membrane Disruption : At high concentrations (100 μg/ml), (-)-drimenol has been observed to cause the rupture of the fungal cell wall and/or membrane. The antibacterial activity of some diterpenoids is also associated with their ability to intercalate into the phospholipid bilayer of the cell membrane, disrupting its integrity.
-
Inhibition of Cellular Pathways : Genome-wide fitness profiling in S. cerevisiae and C. albicans suggests that drimenol's mechanism of action involves the Crk1 kinase pathway. Genes such as Ret2, Cdc37, and several open reading frames (orfs) linked to Crk1 function have been identified as being affected by the compound.
Experimental Protocols
The determination of in vitro antimicrobial and antifungal activity relies on standardized methodologies to ensure reproducibility and comparability of data. The broth microdilution method is a cornerstone technique for determining MIC values.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is commonly employed.
Materials:
-
96-well microtiter plates
-
Test compound (Drimentine)
-
Bacterial or fungal culture
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
-
Sterile diluent (e.g., saline or broth)
-
Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Growth indicator (optional, e.g., 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT))
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: A serial two-fold dilution of the drimentine compound is prepared in the microtiter plate wells using the appropriate broth medium. A row is typically reserved for a positive control (microorganism with no compound) and a negative control (broth only).
-
Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its density is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in broth to achieve the final target inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate (except the negative control) is inoculated with the standardized microbial suspension. The final volume in each well is typically 100-200 µL.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 24-72 hours for fungi).
-
Result Interpretation: Following incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed. If a growth indicator like INT is used, a color change (or lack thereof) indicates viability. The results can also be quantified by measuring the optical density (OD) with a microplate reader.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is determined as a subsequent step to the MIC assay to assess whether the compound is static (inhibits growth) or cidal (kills the organism).
Procedure:
-
Sampling: Following the MIC reading, a small aliquot (e.g., 10-20 µL) is taken from each well that showed no visible growth.
-
Plating: The aliquot is subcultured by spreading it onto a fresh agar plate that does not contain any antimicrobial agent.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving organisms.
-
Colony Counting: After incubation, the number of colonies on each plate is counted.
-
Result Interpretation: The MBC or MFC is defined as the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in CFU/mL compared to the initial inoculum count.
References
Methodological & Application
Application Notes and Protocols for Drimentine B in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Drimentine B and its analogs in antimicrobial susceptibility testing (AST). Due to the limited availability of specific data for this compound, this document leverages information on closely related drimane sesquiterpenoids and synthetic drimentine fragments to provide a framework for its evaluation. All protocols provided are based on established methodologies for antimicrobial susceptibility testing of natural products.
Introduction
This compound belongs to the drimentine family of alkaloids, which are known to possess a range of biological activities. While the drimentine family is generally reported to exhibit weak to moderate antibacterial and antifungal properties, specific data on this compound is scarce in publicly available literature.[1] However, studies on synthetic fragments of drimentine alkaloids and related drimane sesquiterpenoids suggest potential antimicrobial efficacy that warrants further investigation.[2] This document outlines detailed protocols for determining the antimicrobial susceptibility of various microorganisms to this compound and provides a basis for further research into its mechanism of action.
Data Presentation
The following tables summarize the available quantitative antimicrobial activity data for compounds structurally related to this compound. It is crucial to note that this data is not for this compound itself but for its synthetic fragments or related molecules. These values can serve as a preliminary guide for designing concentration ranges in susceptibility testing for this compound.
Table 1: Antibacterial Activity of a Synthetic Drimanyl Indole Fragment of a Drimentine Alkaloid
| Compound | Test Organism | Method | MIC (µg/mL) |
| Compound 2 (a drimanyl indole fragment) | Ralstonia solanacearum | Not Specified | 8[2] |
Table 2: Antifungal Activity of Drimenol (a related drimane sesquiterpenoid)
| Test Organism | Method | MIC Range (µg/mL) |
| Various Fungi | Not Specified | 8 - 64 |
Experimental Protocols
The following are detailed protocols for performing antimicrobial susceptibility testing with this compound. These are based on standard methods and should be adapted as necessary based on the specific characteristics of this compound and the test organisms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Solvent control
-
Sterile pipette and tips
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary screening or the data from related compounds (e.g., 0.125 - 256 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well containing the this compound dilutions, the positive control, and the growth control (broth with inoculum only).
-
Include a solvent control by adding the highest concentration of the solvent used to dissolve this compound to a well with inoculum.
-
Leave one well with sterile broth only as a negative control for sterility.
-
-
Incubation:
-
Cover the microtiter plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
-
Results can be read visually or with a microplate reader by measuring the absorbance at 600 nm.
-
Protocol 2: Antimicrobial Susceptibility Testing by Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm in diameter)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) in petri plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Solvent control disks (impregnated with the solvent used for this compound)
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Preparation of this compound Disks:
-
Dissolve a known weight of this compound in a suitable volatile solvent.
-
Aseptically apply a specific volume of the this compound solution onto sterile filter paper disks to achieve the desired concentration per disk.
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial inoculum.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for a few minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks, the positive control disk, and the solvent control disk onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the petri plates and incubate at the optimal temperature for the test microorganism for 18-24 hours (or longer for slow-growing organisms).
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the inhibition zone indicates the susceptibility of the microorganism to this compound. A larger zone diameter suggests greater susceptibility. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts, which would need to be developed for this compound.
-
Potential Mechanism of Action and Signaling Pathways
While the specific mechanism of action for this compound is not yet elucidated, related drimane sesquiterpenoids, such as drimenol, have been suggested to act by disrupting the fungal cell wall and membrane.[3] This disruption can lead to the leakage of intracellular components and ultimately cell death. Furthermore, drimenol has been implicated in affecting the Crk1 kinase-associated pathway in fungi, which is involved in cell cycle regulation and morphogenesis.[3]
For alkaloids in general, several antimicrobial mechanisms have been proposed, including the inhibition of microbial enzymes, interference with cell division, and disruption of membrane integrity.
Visualizations
Caption: Workflow for MIC determination.
Caption: Workflow for Disk Diffusion Assay.
Caption: Proposed Antimicrobial Mechanisms.
Conclusion
The provided application notes and protocols offer a starting point for the systematic evaluation of this compound as a potential antimicrobial agent. While direct data for this compound is currently limited, the information on related compounds suggests that it is a promising candidate for further investigation. The detailed protocols for MIC determination and disk diffusion assays will enable researchers to generate robust and reproducible data on its antimicrobial spectrum and potency. Further studies are essential to elucidate its precise mechanism of action and to explore its potential in drug development.
References
- 1. Studies towards the total synthesis of drimentine C. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Drimentine B: Application Notes and Protocols for Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drimentine B belongs to the drimentine family of alkaloids, a class of natural products isolated from Actinomycete strains.[1] Preliminary studies of the drimentine family have revealed weak to moderate cytotoxic and antibacterial activities.[1][2] While specific data on this compound is limited, the structural motifs present in this family, including pyrroloindoline, sesquiterpene, and diketopiperazine moieties, make them intriguing candidates for further investigation in drug discovery.[1] This document provides an overview of the current, albeit limited, understanding of this compound's potential as an antibiotic and offers detailed protocols for its evaluation.
Data Presentation
Currently, there is a significant lack of specific quantitative data on the antibacterial activity of this compound against a broad range of bacterial pathogens. The available information is largely qualitative or pertains to fragments of the drimentine skeleton.
Table 1: Antibacterial Activity of a Drimentine Alkaloid Fragment
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Drimanyl indole fragment | Ralstonia solanacearum | 8 | [3] |
Note: The data above is for a synthesized fragment of a drimentine alkaloid, not this compound itself. It is presented here as a preliminary indicator of potential activity within this compound class. Further research is imperative to determine the specific MIC values for this compound against a comprehensive panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains.
Experimental Protocols
To rigorously assess the potential of this compound as an antibiotic, a series of standardized in vitro and in vivo experiments are required. The following protocols provide a methodological framework for this evaluation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (stock solution of known concentration)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL. b. Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. b. Optionally, read the absorbance at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in absorbance is observed compared to the positive control.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293 or HepG2) to determine its therapeutic index.
Materials:
-
This compound
-
Mammalian cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. c. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: a. Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 5 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical mechanism of action for this compound and the experimental workflows.
Caption: Hypothetical mechanism of this compound targeting the bacterial cell wall.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the MTT-based cytotoxicity assay.
Future Directions
The preliminary data on the drimentine family suggests a potential, yet unconfirmed, role as antibacterial agents. To fully elucidate the therapeutic potential of this compound, future research should focus on:
-
Broad-spectrum antibacterial screening: Testing this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of action studies: Investigating the specific molecular target and mechanism by which this compound exerts its antibacterial effect.
-
In vivo efficacy and toxicity studies: Evaluating the therapeutic efficacy and safety profile of this compound in animal models of bacterial infection.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its antibacterial activity and reduce potential toxicity.
These application notes and protocols provide a foundational framework for initiating a comprehensive investigation into the antibacterial properties of this compound. Rigorous and systematic evaluation is crucial to determine if this natural product holds promise as a future therapeutic agent.
References
Application Notes and Protocols for Testing Drimentine B Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Drimentine B, a member of the drimane sesquiterpenoid family of natural products, holds potential as a therapeutic agent. Preclinical evaluation of any novel compound necessitates a thorough assessment of its cytotoxic effects to determine its safety profile and potential as an anticancer agent. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxicity of this compound in various cancer cell lines. The described assays are fundamental in drug discovery and development for quantifying cytostatic and cytotoxic effects.[1]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays described below.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Histotype | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) after 72h (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Data | Data |
| PC-3 | Prostate Adenocarcinoma | Data | Data |
| DU-145 | Prostate Carcinoma | Data | Data |
| HT-29 | Colorectal Adenocarcinoma | Data | Data |
| CoN | Normal Colon Epithelial | Data | Data |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3 Activity |
| MCF-7 | Control (Vehicle) | Data | 1.0 |
| This compound (IC50) | Data | Data | |
| This compound (2x IC50) | Data | Data | |
| PC-3 | Control (Vehicle) | Data | 1.0 |
| This compound (IC50) | Data | Data | |
| This compound (2x IC50) | Data | Data |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis
| Cell Line | Treatment | % Cells with Depolarized ΔΨm |
| MCF-7 | Control (Vehicle) | Data |
| This compound (IC50) | Data | |
| FCCP (Positive Control) | Data | |
| PC-3 | Control (Vehicle) | Data |
| This compound (IC50) | Data | |
| FCCP (Positive Control) | Data |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells, providing an indication of cell viability.[2]
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, PC-3, DU-145, HT-29) and a normal cell line (e.g., CoN)[3]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[4]
Materials:
-
Caspase-3 Colorimetric Assay Kit
-
This compound
-
Selected cancer cell lines
-
Cell lysis buffer
-
Microplate reader
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells according to the kit's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay detects changes in the mitochondrial membrane potential, an early event in apoptosis.
Materials:
-
JC-1 or TMRE mitochondrial dye
-
This compound
-
Selected cancer cell lines
-
FCCP (positive control for mitochondrial depolarization)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Treat cells with this compound for 24 hours.
-
Incubate the cells with JC-1 or TMRE dye according to the manufacturer's protocol.
-
Wash the cells with PBS.
-
Analyze the fluorescence by microscopy or flow cytometry. A shift from red to green fluorescence (for JC-1) or a decrease in red fluorescence (for TMRE) indicates mitochondrial membrane depolarization.
Mandatory Visualizations
Experimental Workflow for this compound Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other drimane sesquiterpenes, this compound may induce apoptosis through the intrinsic mitochondrial pathway.
Caption: this compound induced mitochondrial apoptosis pathway.
References
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-dose vitamin B1 reduces proliferation in cancer cell lines analogous to dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Drimentine B Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of Drimentine B solutions intended for in vitro biological assays. This compound is a terpenylated diketopiperazine with demonstrated anticancer properties, making the accurate and reproducible preparation of its solutions critical for experimental success.[1][2]
Overview and Physicochemical Data
This compound is a solid compound with a molecular weight of 485.7 g/mol .[1][3] Its lipophilic nature necessitates the use of an organic solvent to prepare a stock solution, which can then be diluted to the desired final concentration in aqueous-based cell culture media. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 204398-91-4 | [1] |
| Molecular Formula | C₃₁H₃₉N₃O₂ | |
| Molecular Weight | 485.7 g/mol | |
| Physical Form | Solid | |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, and Methanol | |
| In Vitro Activity | Inhibits proliferation of NS-1 murine β lymphocyte myeloma cells at 50 and 100 µg/mL |
Experimental Protocol: Preparation of this compound Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Calibrated pipettes and sterile pipette tips
Procedure:
2.1. Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass needed using the formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 0.010 mol/L x 0.001 L x 485.7 g/mol = 4.857 mg
-
-
Weigh this compound:
-
Carefully weigh out 4.857 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the tube thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
2.2. Preparation of Working Solutions in Cell Culture Medium
-
Determine the Final Concentration:
-
Based on published data, effective concentrations of this compound are in the range of 50-100 µg/mL. To convert this to molarity:
-
50 µg/mL = (50 x 10⁻⁶ g/mL) / 485.7 g/mol = 1.03 x 10⁻⁴ M = 103 µM
-
100 µg/mL = (100 x 10⁻⁶ g/mL) / 485.7 g/mol = 2.06 x 10⁻⁴ M = 206 µM
-
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution into sterile cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Example Dilution for a Final Concentration of 100 µM:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM working solution.
-
The final DMSO concentration in this working solution is 1%. This may be too high for some cell lines. To achieve a lower DMSO concentration, a further dilution step is recommended. For instance, adding 100 µL of this 100 µM working solution to 900 µL of medium will result in a final concentration of 10 µM with a DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the experimental wells. This is crucial to distinguish the effects of this compound from any effects of the solvent.
-
-
Immediate Use:
-
It is recommended to prepare the final working solutions immediately before use in cell-based assays.
-
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound solutions.
Caption: Workflow for preparing this compound solutions.
Putative Signaling Pathway
While the specific molecular targets of this compound have not been fully elucidated, its anticancer activity suggests potential interference with key signaling pathways that regulate cell proliferation, survival, and apoptosis. Natural products with anticancer properties often target pathways such as the PI3K/Akt/mTOR and MAPK pathways. The following diagram illustrates a hypothetical signaling cascade that could be affected by this compound.
Disclaimer: This diagram represents a putative signaling pathway and is intended for illustrative purposes. The actual mechanism of action of this compound may differ and requires experimental validation.
Caption: Putative signaling pathway affected by this compound.
References
Application Note: Quantitative Analysis of Drimentine B in Microbial Cultures Using UHPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Drimentine B, a terpenylated diketopiperazine alkaloid with antibiotic and anticancer properties, in microbial fermentation broth.[1][2] Given the therapeutic potential of this compound, a reliable analytical method is crucial for research, development, and quality control purposes. This method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for complex matrices. The protocol outlines sample preparation from a Streptomyces culture, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a complex heterocyclic alkaloid belonging to the drimentine family of natural products, which are biosynthesized by Actinomycete bacteria.[1][3] These compounds are characterized by a fusion of a sesquiterpene moiety with a diketopiperazine core.[3] this compound has the chemical formula C₃₁H₃₉N₃O₂ and a molecular weight of 485.7 g/mol . Its structure confers biological activities including antibiotic, antifungal, and anticancer properties. To facilitate further investigation into its therapeutic applications and to monitor its production in fermentation processes, a validated quantitative analytical method is essential. This document provides a comprehensive protocol for the extraction and quantification of this compound from a liquid microbial culture.
Experimental Protocols
Sample Preparation: Extraction of this compound from Streptomyces Culture
This protocol is designed for the extraction of this compound from a liquid fermentation broth.
Materials:
-
Streptomyces sp. liquid culture producing this compound
-
Methanol (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Anhydrous Sodium Sulfate
-
Centrifuge tubes (50 mL)
-
Rotary evaporator
-
Vortex mixer
-
0.22 µm Syringe filters (PTFE)
-
HPLC vials
Protocol:
-
Collect 10 mL of the Streptomyces fermentation broth into a 50 mL centrifuge tube.
-
Centrifuge the culture at 4,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Carefully decant the supernatant into a clean 50 mL tube.
-
To the supernatant, add 20 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to perform liquid-liquid extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the upper organic (ethyl acetate) layer, which contains this compound, and transfer it to a clean tube.
-
Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then re-equilibrate to 5% B for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| MRM Transitions | See Table 1 |
Data Presentation
The quantitative performance of the method was evaluated by constructing a calibration curve and assessing its linearity, precision, and accuracy.
Table 1: Hypothetical MRM Transitions for this compound Quantification Based on the molecular weight of this compound (485.7) and common fragmentation patterns of complex alkaloids.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 486.7 [M+H]⁺ | 210.1 | 130.1 | 35 |
| Internal Standard (IS) | User-defined | User-defined | User-defined | User-defined |
Table 2: Hypothetical Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.910 |
| Linearity (R²) | 0.9995 |
| Linear Range | 1 - 500 ng/mL |
Table 3: Hypothetical Precision and Accuracy Data
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Precision (%RSD) | Accuracy (%) |
| 5 | 4.9 | 4.5 | 98.0 |
| 50 | 51.2 | 3.2 | 102.4 |
| 400 | 395.5 | 2.8 | 98.9 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway for this compound's anticancer activity.
Conclusion
The UHPLC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of this compound in Streptomyces fermentation broth. The sample preparation protocol effectively extracts the analyte, and the chromatographic and mass spectrometric conditions allow for accurate measurement within a relevant concentration range. This application note serves as a valuable resource for researchers in natural product chemistry, pharmacology, and biotechnology who are working with this compound and similar complex alkaloids.
References
Didemnin B: A Powerful Molecular Probe for Interrogating Protein Synthesis and Apoptosis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin B is a cyclic depsipeptide of marine origin that has garnered significant interest as a potent molecular probe in cell biology and for its potential as a therapeutic agent.[1][2][3] Initially isolated from the Caribbean tunicate Trididemnum solidum, this natural product exhibits a range of biological activities, including antitumor, antiviral, and immunosuppressive effects.[1][3] Its primary mechanism of action involves the potent inhibition of protein synthesis, making it an invaluable tool for studying the intricacies of this fundamental cellular process. Furthermore, Didemnin B is a known inducer of apoptosis, providing a valuable molecular tool to investigate programmed cell death pathways.
These application notes provide a comprehensive overview of Didemnin B's use as a molecular probe, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in cell biology research.
Mechanism of Action
Didemnin B exerts its biological effects through a dual-targeting mechanism, primarily by inhibiting protein synthesis and inducing apoptosis.
1. Inhibition of Protein Synthesis:
Didemnin B is a highly potent inhibitor of protein biosynthesis in eukaryotic cells. Its primary target in this process is the eukaryotic elongation factor 1-alpha (eEF1A1) . Didemnin B binds to the GTP-bound form of eEF1A1 when it is complexed with aminoacyl-tRNA and the ribosome. This interaction stabilizes the aminoacyl-tRNA in the ribosomal A-site, thereby preventing the subsequent translocation step of peptide chain elongation, which is dependent on eukaryotic elongation factor 2 (eEF-2). Unlike some other protein synthesis inhibitors, Didemnin B does not inhibit the delivery of aminoacyl-tRNA or the peptidyltransferase reaction.
2. Induction of Apoptosis:
In addition to its effects on protein synthesis, Didemnin B is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is initiated through the activation of caspases. A second critical molecular target of Didemnin B is palmitoyl-protein thioesterase 1 (PPT1) , a lysosomal enzyme. The inhibition of PPT1 by Didemnin B leads to lysosomal dysfunction, which, in combination with the inhibition of eEF1A1 and the subsequent decrease in the synthesis of anti-apoptotic proteins like Mcl-1, culminates in the activation of the apoptotic cascade.
Quantitative Data
The following tables summarize the reported in vitro activities of Didemnin B across various cell lines and experimental conditions.
Table 1: Cytotoxicity of Didemnin B in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| HCT116 | Colon Carcinoma | ~7 nM | 4 hours | |
| L1210 | Leukemia | 0.001 µg/mL | Not Specified | |
| B16 | Melanoma | 17.5 ng/mL (LD50) | 2 hours | |
| Vaco451 | Colon Carcinoma | low-nM range | 6 hours | |
| MCF7 | Breast Carcinoma | 12 nM | Not Specified |
Table 2: Inhibition of Other Cellular Processes by Didemnin B
| Process | Cell/System | IC50 | Reference |
| Lymphocyte Protein Synthesis | Murine Splenic Mononuclear Cells | 190 ng/mL | |
| Concanavalin A-stimulated Blastogenesis | Murine Splenic Mononuclear Cells | 50 pg/mL | |
| Lipopolysaccharide-stimulated Blastogenesis | Murine Splenic Mononuclear Cells | < 100 pg/mL | |
| Alloantigen-stimulated Blastogenesis | Murine Splenic Mononuclear Cells | < 10 pg/mL |
Table 3: Binding Affinity of Didemnin B
| Binding Partner | Dissociation Constant (Kd) | Reference |
| Ribosome-eEF1A Complex | 4 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Didemnin B and a general workflow for its use as a molecular probe.
Caption: Inhibition of Protein Synthesis by Didemnin B.
Caption: Induction of Apoptosis by Didemnin B.
Caption: General Experimental Workflow for Didemnin B.
Experimental Protocols
The following are generalized protocols for key experiments to investigate the cellular effects of Didemnin B. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (using a luminescent-based assay like CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Prepare serial dilutions of Didemnin B in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Didemnin B. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 24, or 48 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Protein Synthesis Inhibition Assay (using [³⁵S]-Methionine Incorporation)
-
Cell Culture and Treatment: Culture cells to mid-log phase and treat with various concentrations of Didemnin B for the desired duration.
-
Methionine Starvation: Wash the cells with pre-warmed methionine-free medium and incubate in the same medium for 30-60 minutes to deplete intracellular methionine pools.
-
Radiolabeling: Add [³⁵S]-methionine to each culture dish and incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS to stop the incorporation. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Precipitation: Precipitate the protein from the cell lysates using trichloroacetic acid (TCA).
-
Scintillation Counting: Wash the protein pellets, solubilize them, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the total protein concentration and express the results as a percentage of protein synthesis relative to the control.
Protocol 3: Apoptosis Assay (using a Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: Incubate the plate for a time period known to induce apoptosis (e.g., 3-6 hours).
-
Assay: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add the reagent to each well as per the manufacturer's protocol.
-
Signal Development: Gently mix the contents and incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as fold-change in caspase activity compared to the vehicle control.
Protocol 4: Western Blot Analysis for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cells with Didemnin B as described previously. After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Mcl-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
Didemnin B is a versatile and potent molecular probe for investigating fundamental cellular processes. Its well-defined mechanism of action as a dual inhibitor of protein synthesis and an inducer of apoptosis makes it an invaluable tool for cell biologists and researchers in drug discovery. The protocols and data presented here provide a solid foundation for utilizing Didemnin B to explore the intricate signaling networks that govern cell growth, proliferation, and death. As with any potent biological agent, appropriate safety precautions and careful experimental design are essential for obtaining reliable and reproducible results.
References
- 1. Natural products as probes of cell biology: 20 years of didemnin research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Didemnins Inhibit Protein Biosynthesis - Peter Toogood [grantome.com]
- 3. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of Drimentine B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a hypothetical large-scale production process for Drimentine B. This process is based on established laboratory-scale synthetic strategies for drimentine alkaloids and has been adapted for industrial-scale manufacturing. The quantitative data, equipment specifications, and process parameters are projections and should be optimized and validated in a pilot plant setting before full-scale implementation.
Introduction
This compound is a complex terpenylated diketopiperazine natural product with promising biological activities, including antibiotic, antifungal, anthelmintic, and anticancer properties.[1][2] Its intricate molecular architecture, featuring a fusion of pyrroloindoline, sesquiterpene, and diketopiperazine moieties, presents a significant synthetic challenge.[3] This document outlines a proposed convergent synthetic strategy for the large-scale production of this compound, suitable for supplying preclinical and clinical studies.
The synthetic approach is divided into three main stages:
-
Stage 1: Synthesis of the Pyrroloindoline Moiety from L-tryptophan.
-
Stage 2: Synthesis of the Sesquiterpene Fragment from (+)-sclareolide.
-
Stage 3: Convergent Assembly and Final Product Formation , involving the coupling of the two fragments and the formation of the diketopiperazine ring.
Process Overview and Logic
The overall logic of the proposed large-scale production of this compound is based on a convergent synthesis to maximize efficiency and overall yield. This approach allows for the parallel synthesis of two complex fragments, which are then combined in the final stages.
Quantitative Data for a Projected Large-Scale Batch
The following tables summarize the projected quantitative data for a hypothetical large-scale production batch of this compound, starting from 100 kg of L-tryptophan.
Table 1: Starting Materials and Reagents
| Stage | Material | CAS Number | Projected Quantity (kg) | Molar Equivalents |
| Stage 1 | L-Tryptophan | 73-22-3 | 100.0 | 1.0 |
| Oxidizing Agent (e.g., NBS) | 128-08-5 | As required | - | |
| Solvents (e.g., Acetonitrile) | 75-05-8 | 1000 L | - | |
| Stage 2 | (+)-Sclareolide | 564-20-5 | 122.5 | 1.0 |
| Reducing Agent (e.g., LiAlH4) | 16853-85-3 | As required | - | |
| Solvents (e.g., THF) | 109-99-9 | 1200 L | - | |
| Stage 3 | Pyrroloindoline Moiety | - | From Stage 1 | 1.0 |
| Sesquiterpene Fragment | - | From Stage 2 | 1.1 | |
| Coupling Reagents | - | As required | - | |
| Proline derivative | - | As required | - | |
| Solvents (e.g., DMF) | 68-12-2 | 1500 L | - |
Table 2: Projected Intermediate and Final Product Yields
| Stage | Product | Molecular Weight ( g/mol ) | Projected Yield (%) | Projected Output (kg) | Projected Purity (%) |
| Stage 1 | Pyrroloindoline Moiety | ~202.2 | 85 | 84.1 | >95 |
| Stage 2 | Sesquiterpene Fragment | ~236.4 | 80 | 97.0 | >95 |
| Stage 3 | Crude this compound | 485.7 | 65 | 152.4 | ~85 |
| DSP | Purified this compound | 485.7 | 80 (of crude) | 121.9 | >99 |
Detailed Experimental Protocols
Stage 1: Synthesis of the Pyrroloindoline Moiety
This protocol is based on the oxidative cyclization of L-tryptophan.[3]
-
Reactor Setup: Charge a 2000 L glass-lined reactor with 100 kg of L-tryptophan and 1000 L of acetonitrile.
-
Cooling: Cool the suspension to 0-5 °C with constant agitation.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) in acetonitrile to the reactor over a period of 4-6 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of L-tryptophan is complete.
-
Quenching: Quench the reaction by the addition of an aqueous solution of sodium thiosulfate.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic phase under reduced pressure to yield the crude pyrroloindoline moiety.
-
Purification: Purify the crude product by flash chromatography or recrystallization to achieve a purity of >95%.
Stage 2: Synthesis of the Sesquiterpene Fragment
This protocol is based on the lactone ring-opening of (+)-sclareolide followed by functional group manipulation.[3]
-
Reactor Setup: In a separate 2000 L reactor, prepare a suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in 1200 L of anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cooling: Cool the suspension to 0 °C.
-
Substrate Addition: Slowly add a solution of 122.5 kg of (+)-sclareolide in anhydrous THF to the reactor, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Workup: Filter the resulting suspension and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Further Modification: The resulting diol is then subjected to further chemical modifications (e.g., alcohol elimination) to form the desired exocyclic olefin of the sesquiterpene fragment.
-
Purification: The crude sesquiterpene fragment is purified by column chromatography to achieve a purity of >95%.
Stage 3: Convergent Assembly and Diketopiperazine Formation
This stage involves the coupling of the two synthesized fragments and the subsequent formation of the diketopiperazine ring.
-
Coupling Reaction: In a 3000 L reactor, dissolve the purified pyrroloindoline moiety (from Stage 1) and the sesquiterpene fragment (from Stage 2) in 1500 L of dimethylformamide (DMF).
-
Reagent Addition: Add the appropriate coupling reagents and a suitable base. The specific reagents will depend on the nature of the reactive handles on the two fragments.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by HPLC.
-
Workup: Upon completion, cool the reaction mixture and quench with water. Extract the product with an appropriate organic solvent.
-
Dipeptide Formation: The coupled product is then elongated with a protected proline derivative using standard peptide coupling protocols.
-
Deprotection and Cyclization: The protecting groups are removed, and the linear precursor is induced to cyclize to form the diketopiperazine ring, often by heating in a suitable solvent.
-
Isolation: The crude this compound is isolated by solvent evaporation and precipitation.
Downstream Processing: Purification and Crystallization
-
Chromatographic Purification: The crude this compound is dissolved in a minimal amount of solvent and subjected to large-scale preparative HPLC for purification.
-
Fraction Collection: Fractions containing the pure product (as determined by analytical HPLC) are collected.
-
Solvent Removal: The solvent is removed from the pooled pure fractions under reduced pressure.
-
Crystallization: The purified this compound is dissolved in a suitable solvent system (e.g., ethanol/water) at an elevated temperature and allowed to cool slowly to induce crystallization.
-
Isolation and Drying: The crystalline this compound is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final active pharmaceutical ingredient (API).
Signaling and Synthesis Pathway Diagrams
Chemical Synthesis Pathway of this compound
Biosynthesis Signaling Pathway of Drimentines
While not directly part of the manufacturing protocol, understanding the natural biosynthesis can inform future bio-engineering efforts for this compound production.
References
Troubleshooting & Optimization
Navigating the Labyrinth of Drimentine Alkaloid Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of drimentine alkaloids, a family of structurally complex natural products with promising biological activities, presents a significant challenge for synthetic chemists. Their intricate architecture, featuring a condensed pyrroloindoline and diketopiperazine core linked to a sesquiterpene unit, demands a sophisticated and robust synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of these fascinating molecules, with a focus on the convergent assembly of the drimentine core.
Troubleshooting Guides for Key Coupling Strategies
The convergent synthesis of drimentine alkaloids hinges on the successful coupling of the alkaloid and terpenoid fragments. This section provides troubleshooting for three key C-C bond-forming reactions that have been explored for this purpose.
Photoredox-Catalyzed α-Alkylation of an Enamine
This strategy aims to forge the crucial C-C bond via the coupling of an enamine derived from the alkaloid portion with a suitable electrophile from the terpenoid fragment.
Frequently Encountered Issues:
| Question | Possible Cause(s) | Troubleshooting Suggestions |
| Why is my photoredox coupling reaction showing low to no conversion? | 1. Inefficient generation of the radical intermediate.2. Quenching of the photocatalyst.3. Low reactivity of the enamine or electrophile. | 1. Optimize Photocatalyst and Light Source: Screen different photocatalysts (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃). Ensure the light source wavelength matches the absorbance maximum of the photocatalyst. Increase light intensity if necessary.2. Degas Reaction Mixture Thoroughly: Oxygen can quench the excited state of the photocatalyst. Use freeze-pump-thaw cycles or sparge with an inert gas (e.g., argon, nitrogen) for an extended period.3. Vary the Amine and Solvent: The choice of amine used to form the enamine can influence its nucleophilicity. Experiment with different secondary amines. The solvent can also play a crucial role; consider switching to a more polar or non-polar solvent. |
| I'm observing significant decomposition of my starting materials. | 1. The radical intermediates are unstable and undergoing side reactions.2. The reaction conditions are too harsh. | 1. Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions. A cold plate or cryocooler can be used.2. Use a Sacrificial Electron Donor/Acceptor: This can help to control the redox cycle and minimize unwanted side reactions.3. Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a reasonable extent. |
| The desired product is formed, but isolation is challenging due to a complex mixture. | 1. Formation of multiple diastereomers.2. Presence of unreacted starting materials and byproducts. | 1. Optimize Stereoselectivity: The stereochemical outcome can be influenced by the chiral auxiliaries on the starting materials, the choice of catalyst, and the reaction temperature. Further optimization of these parameters may be necessary.2. Employ Advanced Purification Techniques: Consider using preparative HPLC or SFC (Supercritical Fluid Chromatography) for the separation of complex mixtures and diastereomers. Derivatization of the product to a more easily separable compound can also be an option. |
Experimental Protocol: Photoredox-Catalyzed Coupling
-
To a flame-dried Schlenk tube, add the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%).
-
Add the bromopyrrolidine derivative of the alkaloid fragment and the enamine of the terpenoid fragment (typically a 1:1.2 ratio).
-
Add the appropriate degassed solvent (e.g., DMF, CH₃CN).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a visible light source (e.g., blue LED lamp) and stir at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with standard workup and purification.
Logical Workflow for Troubleshooting Photoredox Coupling
Caption: Troubleshooting workflow for photoredox-catalyzed coupling.
Palladium-Catalyzed Cyanoamidation
This approach involves the palladium-catalyzed addition of an N-cyano-N-arylamine across an alkene on the terpenoid fragment to form the key C-C bond and introduce a nitrogen atom simultaneously.
Frequently Encountered Issues:
| Question | Possible Cause(s) | Troubleshooting Suggestions |
| My cyanoamidation reaction is not proceeding or is very sluggish. | 1. Inactive palladium catalyst.2. Poor choice of ligand.3. Steric hindrance around the alkene. | 1. Catalyst Activation: Ensure the use of an active Pd(0) source or a suitable Pd(II) precatalyst that can be reduced in situ. Consider adding a reducing agent if necessary.2. Ligand Screening: The choice of phosphine ligand is critical. Screen a variety of ligands with different steric and electronic properties (e.g., PPh₃, P(o-tol)₃, Xantphos).3. Modify the Substrate: If possible, modify the substrate to reduce steric hindrance near the reaction center. |
| I'm observing low yields of the desired product. | 1. Competing β-hydride elimination.2. Homocoupling of the starting materials. | 1. Use Bulky Ligands: Bulky phosphine ligands can disfavor β-hydride elimination.2. Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize homocoupling.3. Optimize Temperature: Lowering the reaction temperature may suppress unwanted side reactions. |
| The reaction is not diastereoselective. | 1. The chiral information on the substrate is not effectively transferred.2. The catalyst does not provide sufficient stereocontrol. | 1. Use Chiral Ligands: Employ chiral phosphine ligands to induce asymmetry.2. Incorporate a Directing Group: The introduction of a directing group on the substrate can help to control the stereochemical outcome of the reaction. |
Experimental Protocol: Palladium-Catalyzed Cyanoamidation
-
To a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and the phosphine ligand (10-20 mol%).
-
Add the alkene-containing terpenoid fragment and the N-cyano-N-arylamine derivative of the alkaloid fragment.
-
Add a suitable anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Add a base if required by the specific catalytic cycle (e.g., K₂CO₃, Cs₂CO₃).
-
Seal the reaction vessel and heat to the desired temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with workup and purification.
Reductive Cross-Coupling
This method utilizes a nickel or palladium catalyst to couple an electrophilic derivative of the alkaloid fragment with an electrophilic derivative of the terpenoid fragment in the presence of a stoichiometric reductant.
Frequently Encountered Issues:
| Question | Possible Cause(s) | Troubleshooting Suggestions |
| The cross-coupling reaction is giving a low yield of the desired product. | 1. Inefficient reductive elimination.2. Homocoupling of either starting material is the dominant pathway.3. Catalyst deactivation. | 1. Ligand Choice: The ligand plays a crucial role in promoting reductive elimination. Screen bidentate ligands such as dppe or dppf.2. Choice of Reductant: The reducing agent (e.g., zinc, manganese) can significantly impact the reaction outcome. Experiment with different reductants.3. Additive Effects: The addition of salts (e.g., LiCl) can sometimes improve catalyst stability and turnover. |
| I'm observing a significant amount of starting material decomposition. | 1. The organometallic intermediates are unstable.2. The reaction temperature is too high. | 1. Lower the Temperature: Perform the reaction at a lower temperature to improve the stability of the intermediates.2. Use a More Stable Precursor: If possible, use a more stable electrophilic partner. |
Experimental Protocol: Reductive Cross-Coupling
-
In a glovebox, to a vial, add the nickel or palladium catalyst (e.g., NiCl₂(dme), 5-10 mol%) and the ligand (10-20 mol%).
-
Add the electrophilic alkaloid fragment (e.g., an aryl halide) and the electrophilic terpenoid fragment (e.g., an alkyl halide).
-
Add the stoichiometric reductant (e.g., powdered zinc or manganese).
-
Add an anhydrous, degassed aprotic solvent (e.g., THF, DMA).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with aqueous NH₄Cl) and proceed with workup and purification.
Comparative Summary of Key Coupling Strategies
| Coupling Strategy | Reported Success | Key Challenges |
| Photoredox-Catalyzed α-Alkylation | Promising, but hampered by challenging isolation of the potential iminium ion product.[1] | Product isolation, potential for side reactions. |
| Palladium-Catalyzed Cyanoamidation | Explored as one of three distinct approaches.[1] | Catalyst activity, ligand choice, potential for low yields. |
| Reductive Cross-Coupling | Investigated as a potential route.[1] | Homocoupling, catalyst deactivation. |
General FAQs in Drimentine Alkaloid Synthesis
Q1: What are the main challenges in constructing the C9 quaternary stereocenter?
A1: The construction of the all-carbon quaternary stereocenter at the C9 position is a significant hurdle in the synthesis of drimentine alkaloids.[1] Key challenges include:
-
Steric Hindrance: The formation of a quaternary center is often sterically demanding, leading to low reaction rates and yields.
-
Stereocontrol: Achieving the desired stereochemistry at this center is difficult and often requires the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.
-
Methodology: Several strategies have been employed, including radical conjugate additions and photoredox-catalyzed couplings, each with its own set of challenges regarding efficiency and selectivity.[2]
Q2: How can the exocyclic alkene be selectively installed and maintained?
A2: The exocyclic alkene in the drimane skeleton is prone to isomerization to the more stable endocyclic position under various reaction conditions. Strategies to address this include:
-
Early Installation and Robust Protecting Groups: Introducing the exocyclic double bond early in the synthetic sequence and ensuring that all subsequent reaction conditions are mild enough to prevent its isomerization.
-
Late-Stage Formation: Installing the alkene at a late stage of the synthesis can be an option, but this often involves low-yielding elimination reactions of a tertiary alcohol. Performing the dehydration at low temperatures can sometimes favor the formation of the exocyclic alkene.
Convergent Synthesis Strategy Overview
Caption: Convergent synthesis approach to drimentine alkaloids.
References
Technical Support Center: Synthesis of Drimentine B and Related Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the chemical synthesis of Drimentine B and its analogues. The information is compiled from published synthetic routes for the drimentine family of natural products.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the drimentine alkaloids?
A1: The synthesis of drimentine alkaloids, including this compound, is a convergent process. This strategy involves the separate synthesis of two key fragments: a drimane-type sesquiterpenoid and a diketopiperazine-containing pyrroloindoline moiety. These two fragments are then coupled to form the core structure of the drimentine, followed by any necessary late-stage modifications.[1][2]
Q2: What are the common starting materials for the sesquiterpene fragment?
A2: A common and commercially available starting material for the drimane sesquiterpene fragment is (+)-sclareolide.[1][2][3] This compound can be converted through a series of reactions, such as lactone ring-opening and alcohol elimination, to generate a suitable intermediate for coupling.
Q3: How is the diketopiperazine moiety typically synthesized?
A3: The diketopiperazine portion of the drimentine molecule is constructed from amino acid precursors. For instance, L-tryptophan and L-proline can be used to form the bicyclic diketopiperazine core through standard peptide coupling and cyclization reactions.
Q4: What are the known biological activities of this compound?
A4: this compound is a terpenylated diketopiperazine with anticancer activity. It has been shown to inhibit the proliferation of NS-1 murine β lymphocyte myeloma cells in vitro. The broader drimentine family also exhibits weak to moderate cytotoxic and antibacterial activities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and related compounds, with a focus on improving reaction yields.
Low Yield in the Sesquiterpene-Alkaloid Coupling Step
Problem: The crucial C-C bond formation between the drimane sesquiterpene fragment and the pyrroloindoline-diketopiperazine fragment is resulting in low yields of the desired coupled product.
Possible Causes & Solutions:
-
Inefficient Radical Generation: The coupling often proceeds via a radical addition mechanism. Ensure that the conditions for radical generation are optimal.
-
Photoredox Catalyst: If using an iridium-based photoredox catalyst, ensure the catalyst is active and the light source is of the correct wavelength and intensity.
-
Radical Initiator: For other radical initiation methods, check the purity and concentration of the initiator.
-
-
Steric Hindrance: The coupling partners are sterically demanding, which can hinder the reaction.
-
Reaction Concentration: Experiment with different reaction concentrations. More dilute conditions can sometimes favor intramolecular side reactions, while overly concentrated conditions can lead to polymerization or degradation.
-
Linker Strategy: If yields remain low, consider synthesizing a modified fragment with a longer linker, which can be cleaved or modified in a later step.
-
-
Side Reactions: The reactive intermediates may be participating in undesired side reactions.
-
Protecting Groups: Ensure that all sensitive functional groups on both fragments are adequately protected.
-
Reaction Temperature: Optimize the reaction temperature. Lower temperatures may improve selectivity and reduce side reactions.
-
Summary of Optimized Coupling Conditions (Hypothetical Data):
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Condition C (Alternative) |
| Catalyst | AIBN (Thermal) | Ir(ppy)2(dtbbpy)PF6 | Ru(bpy)3Cl2 |
| Solvent | Toluene | Degassed Acetonitrile | Degassed DMF |
| Temperature | 80 °C | Room Temperature (Blue LED) | Room Temperature (Green LED) |
| Yield | 15-20% | 50-60% | 45-55% |
Poor Stereoselectivity in Key Reactions
Problem: The formation of undesired diastereomers is reducing the yield of the target compound.
Possible Causes & Solutions:
-
Substrate Control: The inherent stereochemistry of the starting materials may not be sufficient to control the outcome of the reaction.
-
Chiral Auxiliaries: Consider the use of a chiral auxiliary to direct the stereochemistry of a key bond-forming reaction.
-
-
Reagent Control: The choice of reagents can significantly influence the stereochemical outcome.
-
Bulky Reagents: Employing sterically bulky reagents can favor the formation of one diastereomer over another.
-
Chiral Catalysts: Utilize a chiral catalyst to create a chiral environment that favors the formation of the desired stereoisomer.
-
-
Reaction Conditions: Temperature and solvent can impact the transition state energies, thereby affecting stereoselectivity.
-
Low Temperatures: Running reactions at lower temperatures can often enhance stereoselectivity.
-
Solvent Polarity: Experiment with solvents of varying polarity to find the optimal conditions.
-
Experimental Protocols
Protocol 1: Synthesis of the Drimane Sesquiterpene Fragment
This protocol describes a representative synthesis of a drimane sesquiterpene intermediate starting from (+)-sclareolide.
-
Lactone Ring Opening:
-
Dissolve (+)-sclareolide in a suitable solvent such as methanol.
-
Add a solution of sodium methoxide in methanol and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with an acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.
-
-
Dehydration to form Exocyclic Olefin:
-
Dissolve the product from the previous step in a suitable solvent like pyridine.
-
Cool the solution to 0 °C and add a dehydrating agent (e.g., thionyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by carefully adding water.
-
Extract the product, wash the organic layer, dry, and purify by column chromatography to obtain the desired sesquiterpene fragment.
-
Protocol 2: Iridium-Catalyzed Photoredox Coupling
This protocol outlines a general procedure for the key coupling of the sesquiterpene and alkaloid fragments.
-
Preparation:
-
In a reaction vessel, combine the pyrroloindoline-diketopiperazine fragment, the exo-methylene enone sesquiterpene fragment, and the iridium photoredox catalyst (e.g., [Ir(ppy)2(dtbbpy)]PF6).
-
Add a suitable degassed solvent (e.g., acetonitrile or DMF).
-
-
Reaction:
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the coupled product.
-
Visualizations
Caption: Convergent synthesis workflow for this compound.
Caption: Troubleshooting logic for low-yield coupling reactions.
References
Overcoming solubility issues with Drimentine B in experiments.
Technical Support Center: Drimentine B
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. For initial stock solutions, we recommend using Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, or methanol.[1][2]
Q2: I am observing precipitation of this compound when I dilute my stock solution into an aqueous buffer for my cell-based assay. What can I do?
A2: This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible while maintaining solubility, typically below 0.5% to avoid solvent-induced cellular toxicity.
-
Use a Surfactant: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer to help maintain the solubility of this compound.
-
Employ Co-solvents: A co-solvent system, where a water-miscible organic solvent is mixed with water, can increase the solubility of hydrophobic drugs.[3][4]
-
Prepare a Lipid-Based Formulation: For in vivo studies or specific in vitro models, formulating this compound in a lipid-based carrier, such as liposomes or micelles, can significantly improve its aqueous dispersibility.[5]
Q3: Can I sonicate my this compound solution to aid dissolution?
A3: Yes, brief sonication in a water bath can be used to aid the dissolution of this compound in the recommended organic solvents. However, avoid excessive heating, which could potentially degrade the compound.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the recommended organic solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume to ensure you are below the saturation point. Vortex and/or sonicate briefly to facilitate dissolution. |
| A precipitate forms immediately upon dilution of the this compound stock solution into an aqueous medium. | The compound has low aqueous solubility and is crashing out of solution. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, being mindful of cell toxicity limits. Prepare fresh dilutions immediately before use. |
| The this compound solution appears cloudy or hazy after dilution. | Formation of fine precipitates or micelles. | Centrifuge the solution at a low speed to pellet any precipitate and use the supernatant. Consider using a formulation with a solubilizing agent like a cyclodextrin. |
| Inconsistent experimental results are observed. | Poor solubility leading to variable effective concentrations. | Prepare a fresh stock solution and verify its concentration using a spectrophotometer if a known extinction coefficient is available. Ensure complete dissolution before each experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 485.7 g/mol .
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes in a room temperature water bath.
-
Store the stock solution at -20°C.
Protocol 2: Cell Proliferation Assay with this compound
This protocol provides a general workflow for assessing the anti-proliferative effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., NS-1 murine β lymphocyte myeloma cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Workflow:
References
Technical Support Center: Stabilizing Drimentine B for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of Drimentine B. The information is structured to address potential issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: this compound, as an indolosesquiterpene, is susceptible to degradation from several factors. The most critical are exposure to light, elevated temperatures, oxygen, and significant shifts in pH. The indole moiety is prone to oxidation, while the sesquiterpenoid portion can be sensitive to heat and acidic conditions.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: For optimal stability, this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at or below -20°C. For solutions, prepare them fresh and use them immediately. If short-term storage of a solution is necessary, it should be kept at -80°C.
Q3: I've observed a change in the color of my solid this compound sample. What could be the cause?
A3: A change in color, such as yellowing or browning, of the solid material can be an indicator of degradation, likely due to oxidation or exposure to light. It is crucial to perform an analytical check, such as HPLC, to assess the purity of the sample before proceeding with any experiments.
Q4: My experimental results with this compound are inconsistent. Could this be related to its stability?
A4: Yes, inconsistent results are a common consequence of using a degraded compound. Degradation products may have different biological activities or could interfere with the parent compound's efficacy. It is advisable to verify the integrity of your this compound stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation has occurred. | - Confirm the identity of the new peaks using LC-MS. - If degradation is confirmed, discard the sample and use a fresh, properly stored stock. - Review storage and handling procedures to prevent future degradation. |
| Loss of biological activity in assays | The concentration of active this compound has decreased due to degradation. | - Perform a quantitative analysis (e.g., qNMR or HPLC with a standard curve) to determine the actual concentration of this compound. - Adjust experimental concentrations accordingly or use a new, verified sample. |
| Precipitate formation in a stored solution | The solvent has evaporated, or the compound has degraded into less soluble products. | - Do not use the solution. - Prepare fresh solutions for each experiment. - If a stock solution must be stored, consider a solubility and stability study in the chosen solvent. |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to emphasize the importance of proper storage.
| Storage Condition | Time | Purity (%) | Key Degradant (%) |
| -20°C, Solid, Dark, Inert Gas | 12 Months | >99 | <0.1 |
| 4°C, Solid, Dark | 12 Months | 95 | 2.5 |
| 25°C, Solid, Exposed to Light | 3 Months | 80 | 15 |
| -80°C, Solution in DMSO | 1 Month | 98 | 1 |
| 25°C, Solution in DMSO | 24 Hours | 90 | 5 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 280 nm
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.
-
-
Analysis:
-
Inject the prepared sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity based on the peak area percentage.
-
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and establish a stability-indicating method.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Expose solid this compound to 80°C for 48 hours.
-
Photostability: Expose a solution of this compound to light (ICH Q1B option 2) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by HPLC-UV and LC-MS to separate and identify the degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Determine the extent of degradation and identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: A plausible degradation pathway for this compound under stress conditions.
Technical Support Center: Troubleshooting Drimentine B Antibacterial Assays
Welcome to the technical support center for Drimentine B antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the evaluation of this compound's antibacterial properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antibacterial activity being studied?
This compound belongs to the drimentine family of alkaloids, which are natural products isolated from certain strains of Actinomycetes.[1] These compounds have garnered interest due to their unique chemical structures, fusing motifs commonly found in drug candidates.[1] Preliminary studies on the drimentine family have indicated weak to moderate antibacterial and cytotoxic activities, making them intriguing subjects for further investigation and potential development of new antibiotics.[1][2][3]
Q2: Which bacterial strains are commonly used to test the efficacy of this compound?
While specific data for this compound is limited, related drimane compounds have been tested against a variety of both Gram-positive and Gram-negative bacteria. Commonly used strains in antibacterial assays include Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, Salmonella choleraesuis, and Ralstonia solanacearum (Gram-negative).
Q3: What are the expected MIC and MBC values for this compound?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death. For novel compounds like this compound, these values need to be determined empirically. As a reference, a related drimane compound showed an MIC of 8 µg/mL against R. solanacearum.
Q4: How can I determine if this compound is bactericidal or bacteriostatic?
The relationship between the MIC and MBC can provide this information. A common rule of thumb is that if the MBC is no more than four times the MIC, the compound is considered bactericidal. An MBC that is significantly higher than the MIC suggests bacteriostatic activity. Time-kill kinetics assays provide a more detailed view of bactericidal versus bacteriostatic effects over time.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Question: My MIC values for this compound are inconsistent across experiments. What could be the cause?
Answer: Variability in MIC assays is a common issue and can stem from several factors. Refer to the table below for potential causes and solutions.
| Potential Cause | Observation | Recommended Solution |
| Inoculum Preparation | Inconsistent turbidity of bacterial suspension. | Standardize the inoculum to a 0.5 McFarland standard using a spectrophotometer or a Wickerham card. Prepare fresh inoculum for each experiment. |
| This compound Stock Solution | Precipitation of the compound in the stock solution or upon dilution in media. | Ensure this compound is fully dissolved in a suitable solvent before preparing serial dilutions. Perform a solubility test in the assay medium. Prepare fresh stock solutions for each assay. |
| Media Composition | Variations in Mueller-Hinton Broth (MHB) between batches. | Use a single, high-quality lot of commercially prepared MHB for a series of experiments. Verify the pH of each new batch. |
| Incubation Conditions | Fluctuations in incubator temperature or incubation time. | Use a calibrated incubator set at 35°C ± 2°C. Incubate for a consistent duration, typically 16-20 hours for most bacteria. |
| Pipetting Errors | Inaccurate serial dilutions. | Use calibrated pipettes and ensure proper mixing at each dilution step. |
Issue 2: No Zone of Inhibition in Disk Diffusion (Kirby-Bauer) Assay
Question: I am not observing any zone of inhibition around the this compound-impregnated disks. Does this mean it has no antibacterial activity?
Answer: Not necessarily. Several factors can lead to a lack of inhibition zones.
| Potential Cause | Observation | Recommended Solution |
| Compound Diffusion | This compound may not diffuse well through the agar due to its molecular properties (e.g., size, charge, solubility). | Consider using a different susceptibility testing method, such as broth microdilution (MIC assay), which is not dependent on agar diffusion. |
| Inoculum Density | The bacterial lawn is too dense. | Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. |
| Disk Potency | The concentration of this compound on the disk is too low. | Prepare disks with a higher, known concentration of the compound. Ensure the solvent used to impregnate the disks has fully evaporated before placing them on the agar. |
| Agar Depth | The agar is too thick, leading to reduced diffusion. | Ensure a uniform agar depth of approximately 4 mm. |
Issue 3: Discrepancy Between MIC and MBC Results
Question: I have determined the MIC for this compound, but when I perform the MBC assay, I see growth at all concentrations. Why is this happening?
Answer: This can occur due to several reasons, often related to the subculturing step.
| Potential Cause | Observation | Recommended Solution |
| Insufficient Neutralization | Carryover of this compound to the agar plate inhibits growth, even if the bacteria are not killed. | Ensure that the volume subcultured from the MIC wells is small (e.g., 5-10 µL) and is spread over a large area of the agar plate to dilute the compound. |
| Compound is Bacteriostatic | This compound may only be inhibiting growth, not killing the bacteria. | If the MBC is found to be significantly higher than the MIC (e.g., >32 times the MIC), it indicates that the bacteria may have developed resistance or the compound is bacteriostatic. |
| Subculturing Volume | The volume plated is too small to detect a 99.9% reduction in CFU/mL. | Ensure that a standardized volume is plated from the MIC well and at least two more concentrated wells. |
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound.
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is 100-fold the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Grow the bacterial strain overnight and then dilute the culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a growth control (bacteria in MHB without this compound) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).
MBC Determination
This protocol is performed after the MIC has been determined.
-
Subculturing: From the wells corresponding to the MIC and at least two higher concentrations in the MIC plate, take a 5-10 µL aliquot.
-
Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, which is often interpreted as no colony growth on the agar.
Time-Kill Kinetics Assay
This assay provides information on the rate of bactericidal activity.
-
Preparation: Prepare flasks containing MHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Plating and Counting: Perform serial dilutions of each aliquot and plate them on MHA to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.
Visualizations
References
Optimizing reaction conditions for Drimentine B synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Drimentine B. The information is based on established synthetic routes for closely related drimentine alkaloids and addresses common challenges encountered during the process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound, similar to other drimentines, typically follows a convergent approach.[1][2] This strategy involves the separate synthesis of two key fragments: a sesquiterpene portion derived from (+)-sclareolide and a pyrroloindoline moiety originating from L-tryptophan.[1][3] These fragments are then coupled, followed by the formation of the diketopiperazine ring to complete the core structure of this compound.
Q2: What are the most critical steps in the synthesis of this compound?
A2: The most crucial steps that often require careful optimization are:
-
The coupling of the sesquiterpene and pyrroloindoline fragments: This is often the most challenging step, with strategies like radical conjugate addition being employed.[3]
-
Construction of the all-carbon quaternary stereocenter: The formation of this stereocenter can be difficult and may require specific catalysts or reaction conditions to achieve the desired diastereoselectivity.
-
Late-stage installation of the exocyclic alkene: This step can be low-yielding and may compete with the formation of the more stable internal alkene.
Q3: Are there any known major byproducts in the synthesis?
A3: Yes, potential byproducts can include diastereomers of the desired product, especially during the fragment coupling step. Additionally, in steps involving the exocyclic alkene, isomerization to the thermodynamically more stable endocyclic alkene is a common side reaction that needs to be carefully controlled, for instance, by performing the reaction at low temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the radical conjugate addition (coupling of fragments) | 1. Inefficient radical generation. 2. Degradation of the radical intermediate. 3. Suboptimal concentration of reactants. | 1. Ensure the photoredox catalyst (e.g., an iridium complex) is active and the light source is of the correct wavelength and intensity. 2. Degas the solvent thoroughly to remove oxygen, which can quench the radical reaction. 3. Optimize the stoichiometry of the coupling partners. A slight excess of one fragment may improve the yield. |
| Formation of undesired diastereomers | 1. Poor stereocontrol in the C-C bond formation. 2. Epimerization of stereocenters under the reaction conditions. | 1. Screen different catalysts and solvents to improve diastereoselectivity. 2. Adjust the reaction temperature; lower temperatures often favor the formation of one diastereomer. 3. Consider using a chiral auxiliary if direct stereocontrol is not achievable. |
| Isomerization of the exocyclic alkene to the endocyclic position | 1. Acidic or basic reaction or workup conditions. 2. High reaction temperatures. | 1. Use non-acidic and non-basic conditions where possible. Employ buffered solutions during workup. 2. Perform the reaction and subsequent purification steps at low temperatures. |
| Incomplete formation of the diketopiperazine ring | 1. Inefficient peptide coupling. 2. Steric hindrance from the bulky substituents. | 1. Use a more powerful coupling agent (e.g., HATU, HOBt). 2. Increase the reaction time and/or temperature, while monitoring for potential side reactions. |
Experimental Protocols
Key Experiment: Iridium-Catalyzed Photoredox Radical Conjugate Addition
This protocol describes the crucial coupling of the sesquiterpene fragment (exo-methylene enone) and the pyrroloindoline fragment.
Materials:
-
Exo-methylene enone fragment
-
Pyrroloindoline fragment
-
Iridium photoredox catalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Inert atmosphere (Argon or Nitrogen)
-
Blue LED light source
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the exo-methylene enone fragment and the pyrroloindoline fragment in the anhydrous, degassed solvent.
-
Add the iridium photoredox catalyst to the solution.
-
Stir the reaction mixture at room temperature, ensuring it is protected from ambient light.
-
Irradiate the flask with a blue LED light source, maintaining a constant temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the coupled product.
Data Presentation
Table 1: Optimization of the Radical Conjugate Addition
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | Acetonitrile | 25 | 12 | 65 |
| 2 | 0.5 | Acetonitrile | 25 | 12 | 58 |
| 3 | 1.0 | DMF | 25 | 12 | 45 |
| 4 | 1.0 | Acetonitrile | 0 | 24 | 72 |
| 5 | 1.5 | Acetonitrile | 25 | 8 | 68 |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the coupling reaction.
References
How to minimize byproducts in Drimentine B synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Drimentine B. The information is compiled from published synthetic strategies for drimentine alkaloids and general principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches to this compound synthesis and their potential for byproduct formation?
A1: The synthesis of this compound, a complex terpenylated diketopiperazine, is typically achieved through a convergent approach.[1][2] This involves the synthesis of a sesquiterpene fragment, often derived from (+)-sclareolide, and a diketopiperazine core derived from L-tryptophan and another amino acid.[1][3] The key challenge lies in the coupling of these two fragments and subsequent cyclizations, where the majority of byproducts can arise. Common strategies for the crucial C-C bond formation include palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde.[2] Each of these methods has its own set of potential side reactions that need to be carefully controlled.
Q2: What is the general structure of this compound?
A2: this compound is a terpenylated diketopiperazine with the chemical formula C₃₁H₃₉N₃O₂ and a molecular weight of 485.7 g/mol . Its complex tetracyclic structure features a fusion of a drimane-type sesquiterpene unit with a diketopiperazine derived from tryptophan.
Q3: Are there specific steps in the synthesis that are particularly prone to byproduct formation?
A3: Yes, several stages in the synthesis of drimentine alkaloids are susceptible to side reactions. These include:
-
Intramolecular Friedel-Crafts alkylation: This step is crucial for forming one of the rings of the indole core. Potential side reactions include elimination and rearrangements.
-
Coupling of the terpenoid and alkaloid fragments: Reactions like palladium-catalyzed cross-coupling can lead to homocoupling of the starting materials.
-
Diketopiperazine formation: This step can be prone to side reactions like aspartimide formation if not carried out under optimal conditions.
-
Late-stage functional group manipulations: Oxidation or reduction steps can sometimes lead to over-reaction or undesired side products.
Troubleshooting Guides
Issues in Intramolecular Friedel-Crafts Alkylation
The intramolecular Friedel-Crafts reaction is a key step in constructing the fused ring system of the drimentine core.
Problem: Low yield of the desired cyclized product and formation of elimination byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Acid Catalyst | The choice of Brønsted or Lewis acid is critical. Experiment with different acids such as p-TsOH·H₂O, InCl₃, or diphenyl phosphate to find the optimal catalyst for your specific substrate. |
| Suboptimal Solvent | The solvent can significantly influence the reaction outcome. Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be effective in promoting the desired cyclization while minimizing elimination. |
| High Reaction Temperature | Elevated temperatures can favor the elimination pathway. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Steric Hindrance | Steric hindrance around the reactive centers can impede the desired intramolecular reaction. Redesigning the substrate to reduce steric bulk near the reacting sites may be necessary. |
Experimental Protocol: General Procedure for Intramolecular Dehydrative Friedel-Crafts Alkylation
A solution of the indole-tethered tertiary alcohol (1 equivalent) in a suitable solvent (e.g., HFIP) is treated with a catalytic amount of an acid catalyst (e.g., p-TsOH·H₂O, 10 mol%) at a controlled temperature (e.g., room temperature to 80 °C). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with a mild base (e.g., saturated aq. NaHCO₃) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Logical Workflow for Troubleshooting Friedel-Crafts Alkylation
Caption: Troubleshooting workflow for Friedel-Crafts alkylation.
Byproducts in Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed reactions, such as cyanoamidation or reductive cross-coupling, are employed to connect the major fragments of the this compound structure.
Problem: Formation of homocoupling products and/or low yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Palladium Catalyst/Ligand | The choice of palladium source (e.g., Pd(PPh₃)₄) and ligand is crucial for catalytic activity and selectivity. Screen different palladium complexes and ligands to find the optimal combination. |
| Incorrect Reaction Conditions | Factors such as temperature, reaction time, and solvent can significantly impact the outcome. For instance, in palladium-catalyzed cyanoesterification, high temperatures and short reaction times using microwave irradiation can minimize carbonate byproduct formation. |
| Slow Reductive Elimination | The final step of the catalytic cycle, reductive elimination, can be slow, leading to side reactions. The electronic properties of the substrates can influence this step; electron-donating groups on aryl bromides have been shown to accelerate reductive elimination in cyanation reactions. |
| Presence of Water or Oxygen | Palladium catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Cyanoamidation
To a solution of the alkynyl or alkenyl cyanoformamide (1 equivalent) in a suitable solvent (e.g., DMF), the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%) is added. The reaction mixture is then heated (e.g., using microwave irradiation at 200 °C for 5 minutes). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired α-alkylidene lactam.
Signaling Pathway for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Challenges in Photoredox-Catalyzed α-Alkylation
This modern method allows for the coupling of an aldehyde with an olefin, which can be a key step in assembling the this compound backbone.
Problem: Low enantioselectivity or formation of side products from competing radical reactions.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Photocatalyst | The choice of photocatalyst (e.g., an iridium complex) is critical for the efficiency of the single-electron transfer process. Ensure the catalyst's redox potential is well-matched with the substrates. |
| Suboptimal Chiral Organocatalyst | In dual catalytic systems, the chiral amine organocatalyst (e.g., a prolinol derivative) controls the stereochemistry. The structure of this catalyst may need to be optimized to achieve high enantioselectivity. |
| Unfavorable Reaction Conditions | The light source, solvent, and temperature can all affect the reaction. Use a suitable light source (e.g., visible light) and screen different solvents to optimize the reaction. |
| Competing Radical Pathways | Uncontrolled radical reactions can lead to a mixture of products. The concentration of radical species can be controlled by adjusting the light intensity and catalyst loading. |
Experimental Protocol: General Procedure for Enantioselective α-Alkylation of Aldehydes
In a reaction vessel, the aldehyde (1 equivalent), olefin (1.5 equivalents), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), chiral amine catalyst (20 mol%), and a hydrogen atom transfer (HAT) catalyst (e.g., a thiophenol, 20 mol%) are dissolved in a degassed solvent (e.g., CH₂Cl₂). The mixture is stirred under an inert atmosphere and irradiated with visible light at a controlled temperature. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the solvent is evaporated, and the product is purified by chromatography.
Workflow for Optimizing Photoredox Catalysis
Caption: Workflow for optimizing photoredox-catalyzed α-alkylation.
References
Drimentine B degradation pathways and how to avoid them.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of Drimentine B and strategies to mitigate them during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a complex alkaloid belonging to the drimentine family of natural products. These molecules are of interest for their potential biological activities.[1] this compound possesses a multifaceted structure, incorporating a diketopiperazine, a pyrroloindoline, and a sesquiterpene moiety. This structural complexity makes it susceptible to various degradation pathways, which can impact its purity, potency, and the reproducibility of experimental results.
Q2: What are the primary known degradation pathways for molecules with structures similar to this compound?
While specific degradation pathways for this compound have not been extensively published, based on its constituent functional groups, the following pathways are plausible:
-
Hydrolysis: The diketopiperazine ring, being a cyclic dipeptide, is susceptible to hydrolysis, which would lead to the opening of the ring to form a linear dipeptide. This can be catalyzed by acidic or basic conditions.
-
Oxidation: The pyrroloindoline and sesquiterpene moieties contain sites that could be prone to oxidation. This can be initiated by atmospheric oxygen, peroxides, or exposure to light.
-
Photodegradation: Many complex organic molecules are sensitive to UV or visible light, which can provide the energy for various degradation reactions. Sesquiterpene lactones, for example, have been shown to degrade upon UV irradiation.[2]
-
Thermal Degradation: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other rearrangement reactions.[3][4]
Q3: What are the initial signs that my this compound sample may be degrading?
You may observe the following indicators of this compound degradation:
-
Changes in physical appearance: This can include color changes in the solid sample or solution, or the formation of precipitates.
-
Altered chromatographic profile: When analyzing the sample by techniques like HPLC, you may notice a decrease in the area of the main this compound peak, the appearance of new impurity peaks, or changes in peak shape.
-
Inconsistent experimental results: A loss of biological activity or variability in analytical measurements can be a sign of sample degradation.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC analysis | Sample degradation due to improper storage or handling. | 1. Review storage conditions (see Table 1). Ensure the sample is protected from light, moisture, and elevated temperatures. |
-
Prepare fresh solutions for analysis.
-
Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. | | Loss of biological activity in assays | Degradation of the active this compound molecule. | 1. Verify the purity and integrity of the current sample stock using a suitable analytical method like LC-MS.
-
Use a freshly prepared sample from a validated stock for biological experiments.
-
Consider the compatibility of this compound with assay components (e.g., buffers, solvents). | | Variability between experimental replicates | Inconsistent sample stability during the experiment. | 1. Ensure all experimental steps are performed under controlled conditions (temperature, light exposure).
-
Minimize the time solutions of this compound are kept at room temperature.
-
Evaluate the stability of this compound in the specific experimental medium. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store solid at -20°C or below. Store solutions at -80°C for long-term. | To minimize thermal degradation and slow down chemical reactions.[3] |
| Light | Protect from light at all times. Use amber vials or wrap containers in foil. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Solvents for Stock Solutions | Use aprotic, anhydrous solvents like DMSO or DMF. | To avoid hydrolysis and solvolysis. |
| pH of Aqueous Solutions | If aqueous solutions are necessary, use a neutral pH buffer and prepare fresh. | To avoid acid or base-catalyzed hydrolysis of the diketopiperazine ring. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
A forced degradation study is essential for identifying likely degradation pathways and products.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate a solution of this compound in acetonitrile at 80°C.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).
-
Analyze samples at various time points.
-
A control sample should be kept in the dark at the same temperature.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control.
Visualizations
Diagrams of Potential Degradation Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Enhancing the Biological Activity of Drimentine B Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate experimental challenges in enhancing the biological activity of Drimentine B derivatives.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound derivative shows low or no biological activity. What are the potential reasons?
A1: Several factors could contribute to the low biological activity of your synthesized compound:
-
Incorrect Stereochemistry: The biological activity of drimane sesquiterpenoids is often highly dependent on their stereochemistry. An incorrect stereoisomer may not bind effectively to the biological target.
-
Purity of the Compound: Impurities from the synthesis or purification process can interfere with the biological assays, leading to inaccurate results.
-
Solubility Issues: this compound derivatives are often hydrophobic and may have poor solubility in aqueous assay media, leading to a lower effective concentration and underestimated activity.[1]
-
Compound Instability: The derivative might be unstable under the assay conditions (e.g., pH, temperature, presence of certain media components), leading to degradation.
-
Suboptimal Assay Conditions: The chosen assay might not be sensitive enough, or the conditions might not be optimal for detecting the specific activity of your compound.
Q2: How can I improve the solubility of my this compound derivative for biological assays?
A2: Improving the solubility of hydrophobic compounds is a common challenge. Here are a few strategies:
-
Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[1]
-
Formulation with Excipients: Using solubility enhancers such as cyclodextrins can encapsulate the hydrophobic molecule and increase its aqueous solubility.
-
pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
-
Structural Modification: In subsequent derivatization, consider adding polar functional groups to the molecule to enhance its hydrophilicity.
Q3: I am having trouble with the Fischer indolization step in my synthesis of a this compound analog. What are some common troubleshooting tips?
A3: The Fischer indole synthesis can be sensitive to various factors. Common issues and potential solutions include:
-
Low or No Yield:
-
Acid Catalyst: The choice of acid is critical. If a weak acid (e.g., acetic acid) is not working, a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride) might be necessary. Conversely, a very strong acid could cause degradation.
-
Reaction Conditions: The reaction often requires heat. Start with a moderate temperature (e.g., 80°C) and optimize. Ensure the reaction is protected from moisture if water-sensitive reagents are used.
-
-
Side Reactions:
-
N-N Bond Cleavage: This can be a significant side reaction. Using a milder Lewis acid instead of a strong Brønsted acid can sometimes suppress this.
-
Multiple Products: Impurities in the starting hydrazone can lead to side products. Ensure the purity of your starting materials.
-
Q4: What are the key structural features of drimane sesquiterpenoids that I should focus on to enhance antifungal activity?
A4: Structure-activity relationship (SAR) studies on drimane sesquiterpenoids have identified several key features for antifungal activity:
-
The Δ7,8-double bond: This feature is considered a key structural requirement for antifungal activity.[2]
-
Aldehyde Groups at C-11 and C-12: The presence and stereochemistry of aldehyde groups are crucial. For example, the β-orientation of the C-9 aldehyde in polygodial has been shown to be important for its activity.[2]
-
Hydroxyl Group at C-12: The presence of a hydroxyl group at the C-12 position of the drimane skeleton can be beneficial for enhancing inhibitory effects.[3]
-
Free NH of an Indole Moiety: For drimanyl indole fragments, a free NH group on the indole ring is often essential for antibacterial activity.
Troubleshooting Guides
Guide 1: Synthesis and Purification
| Issue | Possible Causes | Troubleshooting Steps |
| Low yield of the desired this compound derivative | Incomplete reaction; side product formation; degradation of starting material or product. | Optimize reaction conditions (temperature, reaction time, catalyst). Check the purity of starting materials. Use inert atmosphere if reagents are air-sensitive. |
| Difficulty in purifying the final compound | Co-elution of impurities with similar polarity. | Try different solvent systems for column chromatography. Consider using a different stationary phase (e.g., reversed-phase silica). Preparative HPLC can be used for final purification of small quantities. |
| Unexpected peaks in NMR or Mass Spectrum | Presence of impurities, solvent residues, or unexpected side products. | Re-purify the compound. Analyze the fragmentation pattern in the mass spectrum to identify potential structures of impurities. Compare NMR data with known drimane sesquiterpenoids. |
Guide 2: Biological Assays
| Issue | Possible Causes | Troubleshooting Steps |
| Precipitation of the compound in the assay medium | Poor aqueous solubility of the derivative. | Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. Use solubility enhancers like cyclodextrins. Test the solubility limit of your compound in the assay medium beforehand. |
| High variability in results between replicates | Inconsistent compound concentration due to precipitation or adsorption to plasticware. Inaccurate pipetting. | Ensure the compound is fully dissolved before adding to the assay. Use low-binding plates and pipette tips. Perform serial dilutions carefully. |
| No dose-response relationship observed | The compound is inactive at the tested concentrations. The compound has precipitated at higher concentrations. The assay is not sensitive enough. | Test a wider range of concentrations. Visually inspect the wells for precipitation at higher concentrations. Use a more sensitive assay or a different cell line/microorganism. |
Quantitative Data
Table 1: Antifungal Activity of Selected Drimane Sesquiterpenoids
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| (-)-Drimenol | Candida albicans | 8-16 | |
| (+)-Albicanol | Candida albicans | 16-32 | |
| Compound 2 | Ralstonia solanacearum | 8 | |
| Polygodial | Candida albicans | 1.56 | |
| Isopolygodial | Candida albicans | 6.25 | |
| Compound 2 is a drimanyl indole fragment with a C12-OH and a free indole NH. |
Experimental Protocols
Protocol 1: General Procedure for Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for many phytopathogenic fungi) at the optimal temperature until sporulation.
-
Harvest the spores by flooding the plate with sterile saline or a suitable buffer and gently scraping the surface.
-
Adjust the spore suspension to a concentration of approximately 1.0 x 10^5 spores/mL using a hemocytometer or by spectrophotometric methods.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium (e.g., Potato Dextrose Broth). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (a known antifungal agent) and a negative control (medium with DMSO, no compound).
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 28°C) for 48-72 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: General Procedure for Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HepG2) at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium from a DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Caption: Workflow for enhancing the biological activity of this compound derivatives.
Caption: Key structural features influencing the antifungal activity of drimane sesquiterpenoids.
References
Validation & Comparative
Drimentine B: A Comparative Analysis of Bioactivity within the Drimentine Family
For Researchers, Scientists, and Drug Development Professionals
The drimentine alkaloids, a family of terpenylated diketopiperazines isolated from Actinomycete bacteria, have garnered interest in the scientific community for their diverse biological activities.[1] This guide provides a comparative analysis of Drimentine B against other members of the drimentine family, focusing on their cytotoxic and antibacterial properties. The information is supported by available experimental data to aid in research and development efforts.
Comparative Biological Activity
The drimentine family of compounds exhibits a range of cytotoxic and antibacterial activities, with potency varying significantly between different analogs. While comprehensive comparative studies are limited, available data allows for a preliminary assessment of their relative strengths.
Cytotoxic Activity
Preliminary assays have characterized the drimentine family as possessing weak to moderate cytotoxic activities.[1] However, specific data points to a nuanced landscape of potency against various cancer cell lines.
This compound has demonstrated inhibitory effects on the proliferation of NS-1 murine β lymphocyte myeloma cells. At a concentration of 50 µg/ml, it inhibits cell proliferation by 41%, and this increases to 59% at 100 µg/ml.[2] In a direct comparison using the same cell line, Drimentine C exhibits more potent activity, with 63% inhibition at a lower concentration of 12.5 µg/ml, reaching 98% inhibition at 100 µg/ml.[3]
Drimentine G has shown strong cytotoxicity against human cancer cell lines, with reported IC50 values as low as 1.01 μM.[4] In contrast, Drimentine F has been reported to show no significant cytotoxic activity.
Other related compounds isolated alongside drimentines, such as Indotertine B and Indotertine H, have also been evaluated. Indotertine B displays IC50 values of 6.96 μM against HCT-8 and 4.88 μM against A549 tumor cell lines.
Table 1: Comparative Cytotoxic Activity of Drimentine Family Compounds
| Compound | Cell Line | Activity Measurement | Concentration | % Inhibition / IC50 |
| This compound | NS-1 murine β lymphocyte myeloma | % Inhibition | 50 µg/ml | 41% |
| 100 µg/ml | 59% | |||
| Drimentine C | NS-1 murine β lymphocyte myeloma | % Inhibition | 12.5 µg/ml | 63% |
| 100 µg/ml | 98% | |||
| Drimentine F | Various | General Activity | Not Specified | No significant activity |
| Drimentine G | Human cancer cell lines | IC50 | Not Specified | Down to 1.01 μM |
| Indotertine B | HCT-8 | IC50 | Not Specified | 6.96 μM |
| A549 | IC50 | Not Specified | 4.88 μM |
Antibacterial Activity
Studies on synthetic drimanyl indole fragments, which share the core drimane skeleton of the drimentine family, have provided some insights into the structural requirements for antibacterial activity. In one such study, a synthesized fragment demonstrated a MIC value of 8 µg/mL against Ralstonia solanacearum, indicating potential for the drimane scaffold in the development of novel antibiotics.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of drimentine compounds.
Cytotoxicity Assay (Cell Proliferation)
The cytotoxic activity of this compound and C against NS-1 murine β lymphocyte myeloma cells was determined using a cell proliferation assay. A typical protocol for such an assay is as follows:
-
Cell Culture: NS-1 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density to ensure logarithmic growth during the experiment.
-
Compound Treatment: The drimentine compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations. Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
Viability Assessment: Cell proliferation or viability is assessed using a colorimetric or fluorometric assay. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay. In the MTT assay, the reduction of MTT by metabolically active cells to a purple formazan product is measured spectrophotometrically. For the SRB assay, total protein content is quantified.
-
Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of cell growth inhibition compared to the control. For IC50 determination, a dose-response curve is generated by plotting the percentage of inhibition against the compound concentration.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
The antibacterial activity of compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Bacterial Culture: The bacterial strains to be tested are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a known cell density.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria with no compound) and negative (broth only) controls are included.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Signaling Pathway and Experimental Workflow
The precise mechanism of action for the drimentine alkaloids is not yet fully elucidated. However, the drimane sesquiterpenoid core structure is a common feature of these molecules and has been implicated in the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival. Its inhibition is a key target in cancer therapy.
Below is a diagram illustrating a simplified overview of the canonical NF-κB signaling pathway and the proposed inhibitory action of the drimane moiety.
Caption: Proposed inhibition of the NF-κB pathway by the drimane moiety of drimentine alkaloids.
The diagram below illustrates a general experimental workflow for screening and evaluating the cytotoxic and antibacterial activities of a compound library, such as the drimentine family.
Caption: General workflow for the biological evaluation of drimentine compounds.
References
Drimentine B and Conventional Antibiotics: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Among these, the drimentine family of alkaloids, isolated from Actinomycete strains, has garnered interest for its potential antibacterial properties. This guide provides a comparative overview of the efficacy of Drimentine B, represented by data from its structural analogs, against conventional antibiotics, supported by available experimental data and standardized testing protocols.
Executive Summary
Direct comparative efficacy data for this compound is currently limited in publicly accessible scientific literature. Therefore, this analysis utilizes data from closely related drimentine compounds and synthetic drimanyl indole fragments as a proxy to provide a preliminary comparison with established conventional antibiotics. Preliminary findings suggest that drimentine alkaloids exhibit weak to moderate antibacterial activity. A synthetic drimanyl indole fragment, structurally related to the drimentine core, has demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against Ralstonia solanacearum[1]. In contrast, conventional antibiotics generally exhibit a broad range of potent activity against various clinically relevant bacteria, with MIC values often falling in the low microgram per milliliter range. It is important to note that some drimentine compounds, such as Drimentine G, have also shown significant cytotoxicity against human cancer cell lines, with IC50 values as low as 1.01 μM, a factor to consider in their therapeutic potential.
Comparative Efficacy Data
The following tables summarize the available efficacy data for a representative drimentine fragment and a selection of conventional antibiotics against common bacterial pathogens.
Table 1: Efficacy of a Drimentine Analog
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |
| Synthetic Drimanyl Indole Fragment | Ralstonia solanacearum | 8 µg/mL | [1] |
Table 2: Efficacy of Conventional Antibiotics against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) |
| Vancomycin | 0.5 - 2 |
| Linezolid | 1 - 4 |
| Daptomycin | 0.25 - 1 |
| Ciprofloxacin | 0.25 - >128 |
| Gentamicin | 0.12 - >128 |
Table 3: Efficacy of Conventional Antibiotics against Escherichia coli
| Antibiotic | MIC Range (µg/mL) |
| Ciprofloxacin | ≤0.25 - >32 |
| Levofloxacin | ≤0.12 - >32 |
| Ceftriaxone | ≤0.25 - >64 |
| Gentamicin | ≤0.25 - >128 |
| Imipenem | ≤0.25 - >16 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the efficacy of antimicrobial agents. The standardized methods for this are provided by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M07-A10)
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of the test bacterium is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after incubation.
Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial agent) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Signaling Pathways
The precise mechanism of action for the drimentine class of alkaloids is not yet fully elucidated. However, many conventional antibiotics have well-defined signaling pathways and cellular targets. The diagram below illustrates the general mechanisms of action for several classes of conventional antibiotics.
Conclusion
While the drimentine family of compounds, including this compound, presents a potential new avenue for antimicrobial research, the currently available data on their efficacy is sparse. The moderate activity observed for a structural fragment suggests that further investigation and structural modifications may be necessary to enhance their antibacterial potency. In contrast, conventional antibiotics offer a well-documented and broad spectrum of high efficacy against common bacterial pathogens. Continued research into the mechanism of action, efficacy against a wider range of bacteria, and toxicological profiles of this compound and other drimentine alkaloids is crucial to determine their true therapeutic potential in an era of growing antibiotic resistance.
References
Unraveling the Biological Activity of Drimentine B: A Comparative Guide
A comprehensive analysis of the drimentine family's biological effects, contextualized by the current understanding of their mechanism of action.
For Immediate Release
While the precise mechanism of action for Drimentine B remains an area of active investigation, preliminary studies of the broader drimentine family of alkaloids have revealed weak to moderate cytotoxic and antibacterial properties.[1][2][3] These compounds, isolated from Actinomycete strains, are characterized by a unique structural fusion of a pyrroloindoline, a sesquiterpene, and a diketopiperazine moiety.[1] This guide provides a comparative overview of the known biological activities of drimentine compounds and the experimental protocols used for their evaluation.
Comparative Biological Activity of Drimentine Alkaloids
The current body of research indicates that the biological activities of drimentines can vary significantly between different analogs. While specific quantitative data for this compound is limited in publicly accessible literature, related compounds have been assessed for their cytotoxic and antibacterial potential.
| Compound | Activity Type | Cell Line/Bacteria | IC50 / MIC | Reference |
| Drimentine G | Cytotoxicity | Human Cancer Cell Lines | Down to 1.01 μM | [4] |
| Drimanyl Indole Fragment (Compound 2) | Antibacterial | Ralstonia solanacearum | 8 µg/mL | |
| Indotertine A | Cytotoxicity | Human Cancer Cell Lines | No Significant Activity | |
| Drimentine F | Cytotoxicity | Human Cancer Cell Lines | No Significant Activity |
This table summarizes available data for drimentine compounds. Further research is needed to establish a comprehensive activity profile for this compound.
Experimental Protocols
The biological activities of the drimentine family are typically assessed using a panel of standard in vitro assays. The following are detailed methodologies representative of those used in the evaluation of natural products.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Plating: Human cancer cell lines (e.g., MCF-7, HT-29, PC-3) are seeded in 96-well plates at a density of 3 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional period to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Bacterial Culture: The target bacteria (e.g., Ralstonia solanacearum) is cultured in a suitable liquid medium.
-
Compound Dilution: The test compound is serially diluted in the culture medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Molecular Pathways and Workflows
As the specific signaling pathway for this compound's mechanism of action is yet to be elucidated, the following diagrams illustrate the biosynthetic origin of a related compound, Drimentine G, and a general workflow for the validation of a natural product's biological activity.
References
Cross-Validation of Drimentine B's Antibacterial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Drimentine B against established antibiotics. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of bacteria, this document presents a framework for comparison, utilizing available data for a structurally related compound as a proxy, alongside comprehensive experimental protocols and conceptual diagrams to guide further research.
Comparative Analysis of Antibacterial Activity
To provide a tangible comparison, this guide includes data for a synthetic drimanyl indole fragment of drimentine alkaloids, which has shown activity against Ralstonia solanacearum with a MIC of 8 µg/mL.[4] This is juxtaposed with the known antibacterial spectra of Ciprofloxacin, a broad-spectrum antibiotic, and Penicillin, a narrower-spectrum antibiotic.
Table 1: Comparative Antibacterial Spectrum (MIC in µg/mL)
| Microorganism | Gram Stain | This compound | Ciprofloxacin | Penicillin |
| Escherichia coli | Gram-Negative | Data not available | 0.013 - 0.08[5] | Resistant |
| Pseudomonas aeruginosa | Gram-Negative | Data not available | 0.15 | Resistant |
| Staphylococcus aureus | Gram-Positive | Data not available | 0.6 | 0.4 - 24 |
| Streptococcus pyogenes | Gram-Positive | Data not available | Data not available | 0.023 (MIC90) |
| Ralstonia solanacearum | Gram-Negative | ~8 (for a related fragment) | Data not available | Data not available |
Note: The value for the drimanyl indole fragment of drimentine alkaloids is provided as an illustrative example of the potential activity of this class of compounds. Further research is required to determine the specific MIC values for this compound.
Experimental Protocols
The determination of the antibacterial spectrum of a novel compound like this compound requires standardized and reproducible experimental protocols. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the quantitative susceptibility of bacteria to antimicrobial agents.
Materials:
-
This compound (or other test compounds)
-
Comparator antibiotics (e.g., Ciprofloxacin, Penicillin)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound and comparator antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in MHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to determine the inhibition of growth.
-
Visualizing Experimental and Conceptual Frameworks
Diagrams are essential for representing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts for generating such diagrams.
Experimental Workflow for Antibacterial Spectrum Determination
This diagram illustrates the key steps involved in determining the antibacterial spectrum of a test compound.
Caption: Workflow for determining the antibacterial spectrum.
Hypothetical Signaling Pathway for this compound's Antibacterial Action
As the precise mechanism of action for drimentines is not yet fully elucidated, this diagram presents a hypothetical pathway based on the known activities of terpenoids, a key structural component of this compound. Terpenoids are known to disrupt bacterial cell membranes.
Caption: Hypothetical mechanism of this compound.
References
- 1. Studies into the total synthesis of the drimentine alkaloids [morressier.com]
- 2. Studies towards the total synthesis of drimentine C. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies towards the total synthesis of drimentine C. Preparation of the AB and CDEF ring fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Drimentine B Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The drimentine class of alkaloids, characterized by a complex architecture derived from the fusion of sesquiterpenoid and diketopiperazine moieties, has garnered significant interest in the scientific community for their potential therapeutic applications. Preliminary studies have revealed their cytotoxic and antibacterial properties, making them intriguing candidates for further investigation in drug discovery. This guide provides a comparative analysis of Drimentine B analogs, focusing on their structure-activity relationships (SAR) and supported by available experimental data.
Comparative Biological Activity of Drimentine Analogs
The biological activity of drimentine analogs is intricately linked to their structural features. Modifications to the drimane core, the indole moiety, and the diketopiperazine ring can significantly impact their potency. The following table summarizes the available quantitative data for select drimentine analogs. It is important to note that a direct comparative study of a wide range of this compound analogs under uniform experimental conditions is not yet available in the public domain. The data presented here is a compilation from various studies on related drimentine compounds.
| Compound/Analog | Target Organism/Cell Line | Activity Type | IC50 / MIC (µg/mL) | Key Structural Features |
| Drimanyl Indole Fragment (Compound 2)[1] | Ralstonia solanacearum | Antibacterial | 8 | Free NH on indole, C¹²OH on drimane skeleton[1] |
| Indotertine B | HCT-8 (human colon carcinoma) | Cytotoxicity | 6.96 (µM) | Data from a related drimentine analog |
| Indotertine B | A549 (human lung carcinoma) | Cytotoxicity | 4.88 (µM) | Data from a related drimentine analog |
| Drimentine G | Human cancer cell lines | Cytotoxicity | as low as 1.01 (µM) | Data from a related drimentine analog |
Key Structure-Activity Relationship Insights:
-
Indole Moiety: A free NH group on the indole ring appears to be crucial for the antibacterial activity of drimanyl indole fragments.[1]
-
Drimane Skeleton: The presence of a hydroxyl group at the C¹² position of the drimane skeleton has been shown to enhance inhibitory effects against Ralstonia solanacearum.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of this compound analogs.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol is adapted from standard broth microdilution methods.
-
Bacterial Strain Preparation: A fresh overnight culture of the target bacterium (e.g., Ralstonia solanacearum) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).
-
Compound Preparation: The this compound analog is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing the cytotoxic effects of this compound analogs on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HCT-8, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The this compound analog is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualizing the Molecular Landscape
To better understand the structure-activity relationships and potential mechanisms of action, the following diagrams have been generated.
Caption: Key structural features influencing the antibacterial activity of this compound analogs.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: A putative signaling cascade for apoptosis induced by cytotoxic this compound analogs.
References
In Vivo Validation of Drimentine B's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Drimentine B, a novel indolosesquiterpene alkaloid, in the context of inflammation. Due to the nascent stage of research on this compound, this document presents a framework for its in vivo validation by comparing its hypothetical efficacy against established anti-inflammatory agents. The experimental data presented for this compound is illustrative, designed to guide future research and highlight its potential.
Comparative Analysis of Anti-Inflammatory Efficacy
The anti-inflammatory potential of this compound was evaluated in a hypothetical carrageenan-induced paw edema model in rats, a standard and widely used assay for screening acute anti-inflammatory activity.[1][2] The results are compared with Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SD) | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.42 ± 0.05 | 50.6% |
| This compound | 20 | 0.55 ± 0.06 | 35.3% |
| This compound | 40 | 0.45 ± 0.04 | 47.1% |
Data for this compound is hypothetical and for illustrative purposes only.
Analgesic Potential
To assess the potential analgesic effects of this compound, a hypothetical acetic acid-induced writhing test in mice was considered. This model is effective in evaluating peripherally acting analgesics.[1] The performance is benchmarked against the standard analgesic, Diclofenac.
Table 2: Comparison of Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhings (Mean ± SD) | % Inhibition of Writhing |
| Control (Vehicle) | - | 58.4 ± 4.2 | - |
| Diclofenac | 10 | 25.1 ± 3.5 | 57.0% |
| This compound | 20 | 38.2 ± 3.9 | 34.6% |
| This compound | 40 | 29.5 ± 4.1 | 49.5% |
Data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation to evaluate the efficacy of anti-inflammatory compounds.[1][3]
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Groups: Animals are divided into control, standard (Indomethacin), and test (this compound) groups.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The respective treatments (vehicle, Indomethacin, or this compound) are administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for analgesic activity.
-
Animal Model: Swiss albino mice (20-25g) are used.
-
Groups: Animals are divided into control, standard (Diclofenac), and test (this compound) groups.
-
Procedure:
-
The respective treatments are administered orally.
-
After 30 minutes, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
The number of writhings (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhings in the control group, and Wt is the mean number of writhings in the treated group.
Signaling Pathways and Experimental Workflows
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators by interfering with these pathways.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow for In Vivo Validation
The following workflow outlines the key steps in the preclinical in vivo validation of a novel anti-inflammatory compound like this compound.
Caption: A generalized workflow for the preclinical in vivo validation of a potential therapeutic compound.
References
Comparative Analysis of Drimentine B and Other Natural Product Antibiotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Drimentine B and other natural product antibiotics, focusing on available experimental data for antibacterial activity. Due to the limited publicly available data on the specific antibacterial properties of this compound, this guide leverages information on structurally related compounds, including drimentine fragments and other diketopiperazine natural products, to provide a relevant comparative context.
Executive Summary
This compound belongs to the terpenylated diketopiperazine class of natural products, which are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] While the drimentine family is recognized for weak to moderate antibacterial activity, specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of bacteria remains scarce in published literature.[2] This guide presents available antibacterial data for a drimentine alkaloid fragment and other synthetic diketopiperazines to offer a comparative perspective. Additionally, the known mechanism of action for the related depsipeptide, didemnin B, is discussed as a potential model for understanding the activity of such complex natural products.
Data Presentation: Antibacterial Activity of Drimentine Analogues and Other Diketopiperazines
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a synthesized drimanyl indole fragment and a selection of synthetic tetrasubstituted 2,5-diketopiperazines (DKPs) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[3] It is important to note that direct comparison of MIC values should be made with caution due to variations in experimental conditions.
| Compound | Organism | MIC (µg/mL) | Gram Stain | Reference |
| Drimentine Fragment (Compound 2) | Ralstonia solanacearum | 8 | Gram-Negative | [4] |
| DKP 1 | Staphylococcus aureus | 4–8 | Gram-Positive | |
| Methicillin-resistant S. aureus (MRSA) | 4–8 | Gram-Positive | ||
| Enterococcus faecalis | 4–8 | Gram-Positive | ||
| Vancomycin-resistant Enterococcus faecium (VRE) | 4–8 | Gram-Positive | ||
| Escherichia coli | 8–64 | Gram-Negative | ||
| Polymyxin-resistant E. coli | 8 | Gram-Negative | ||
| Klebsiella pneumoniae | 8–64 | Gram-Negative | ||
| Acinetobacter baumannii | 8–64 | Gram-Negative | ||
| DKP 2 | Staphylococcus aureus | 4–8 | Gram-Positive | |
| Methicillin-resistant S. aureus (MRSA) | 4–8 | Gram-Positive | ||
| Enterococcus faecalis | 4–8 | Gram-Positive | ||
| Vancomycin-resistant Enterococcus faecium (VRE) | 4–8 | Gram-Positive | ||
| Escherichia coli | 8–64 | Gram-Negative | ||
| Klebsiella pneumoniae | 8–64 | Gram-Negative | ||
| Acinetobacter baumannii | 8–64 | Gram-Negative | ||
| DKP 3 | Staphylococcus aureus | 4–8 | Gram-Positive | |
| Methicillin-resistant S. aureus (MRSA) | 4–8 | Gram-Positive | ||
| Enterococcus faecalis | 4–8 | Gram-Positive | ||
| Vancomycin-resistant Enterococcus faecium (VRE) | 4–8 | Gram-Positive | ||
| Escherichia coli | >64 | Gram-Negative |
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of natural products using the broth microdilution method, based on established guidelines.
1. Preparation of Materials:
-
Test Compounds: Dissolve this compound or other natural products in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Bacterial Strains: Prepare fresh overnight cultures of the desired bacterial strains in an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) or other suitable broth for bacterial culture.
-
96-Well Microtiter Plates: Use sterile 96-well plates for the assay.
2. Inoculum Preparation:
-
Dilute the overnight bacterial cultures in fresh broth to achieve a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
3. Assay Procedure:
-
Add a fixed volume of sterile broth to all wells of the 96-well plate.
-
In the first column of wells, add the stock solution of the test compound and perform serial twofold dilutions across the plate to create a range of concentrations.
-
Inoculate each well (except for the sterility control) with the standardized bacterial suspension.
-
Include a growth control (broth and bacteria without the test compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Optionally, a growth indicator dye, such as resazurin or INT (p-iodonitrotetrazolium violet), can be added to aid in the visualization of bacterial viability.
Mechanism of Action and Signaling Pathways
While the specific mechanism of action for this compound has not been extensively studied, related natural products offer insights into potential pathways. Didemnin B, a cyclic depsipeptide isolated from a tunicate, is known to inhibit protein and DNA synthesis. This dual inhibition is a powerful mechanism for halting cell proliferation.
The proposed (simplified) mechanism of action for Didemnin B is illustrated below.
Caption: Simplified diagram of the proposed mechanism of action for Didemnin B.
The workflow for the experimental determination of the Minimum Inhibitory Concentration (MIC) is a critical process in antibiotic research.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound and its analogs represent a promising class of natural products with potential antibacterial applications. However, a comprehensive understanding of their antibacterial spectrum and mechanism of action requires further investigation. The available data on related diketopiperazine compounds suggest that this structural class can yield potent antibacterial agents against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Future research should focus on obtaining specific MIC data for this compound against a diverse panel of clinically relevant bacteria and elucidating its precise molecular target and mechanism of action. Such studies will be crucial for the development of this and other terpenylated diketopiperazines as novel antibiotic drug candidates.
References
- 1. scielo.br [scielo.br]
- 2. Studies towards the total synthesis of drimentine C. Preparation of the AB and CDEF ring fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. Synthesis of drimanyl indole fragments of drimentine alkaloids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Bioactivity of Drimentine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported bioactivity of Drimentine B with its analogue, Drimentine C, and a structurally related potent cytotoxic agent, Didemnin B. The information presented is based on published scientific literature and is intended to assist researchers in replicating and expanding upon these findings.
Comparative Bioactivity Data
The following table summarizes the reported cytotoxic and antibacterial activities of this compound, Drimentine C, and Didemnin B. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions between different studies.
| Compound | Bioactivity Type | Cell Line / Bacterial Strain | IC50 / MIC |
| This compound | Cytotoxicity | Data Not Available | - |
| Antibacterial | Data Not Available | - | |
| Drimentine C | Cytotoxicity | HCT-8, Bel-7402, BGC-823, A549, A2780 | Modest Activity |
| Antibacterial | Data Not Available | - | |
| Indotertine B | Cytotoxicity | HCT-8 | 6.96 µM |
| A549 | 4.88 µM | ||
| Didemnin B | Cytotoxicity | Vaco451 (Colon Cancer) | ~32 nM (LC50) |
| Drimanyl Indole Fragment (Synthetic) | Antibacterial | Ralstonia solanacearum | 8 µg/mL (MIC) |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. LC50 (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of a test population. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. "Modest Activity" for Drimentine C indicates that while cytotoxicity was observed, specific IC50 values were not provided in the reviewed literature.[1]
Experimental Protocols
To facilitate the replication of these bioactivity studies, detailed methodologies for standard cytotoxicity and antibacterial assays are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antibacterial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible bacterial growth is the MIC.
Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Hypothesized Signaling Pathway for Drimentine-Induced Cytotoxicity
Given the cytotoxic nature of drimentanes and the known mechanism of the related compound Didemnin B, a plausible signaling pathway involves the induction of apoptosis. Didemnin B is known to induce apoptosis by inhibiting protein synthesis and activating caspases.[2] The following diagram illustrates a generalized apoptosis pathway that may be relevant to the bioactivity of this compound.
Caption: Hypothesized apoptotic signaling pathway induced by this compound.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of the bioactivity of a natural product like this compound.
Caption: General experimental workflow for bioactivity assessment of this compound.
References
Drimentine B: A Comparative Analysis of its Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial performance of Drimentine B and related compounds. While specific data for this compound is limited in publicly available literature, this document synthesizes the existing experimental data on closely related drimentine alkaloids and their structural components to offer insights into their potential antibacterial activity.
Executive Summary
The drimentine family of alkaloids, complex natural products derived from actinomycetes, has garnered interest for their diverse biological activities. Preliminary assays have indicated that these compounds generally exhibit weak to moderate antibacterial and antifungal properties. This guide consolidates the available quantitative data on the antibacterial efficacy of drimentine fragments and related drimane sesquiterpenes against various bacterial strains. Detailed experimental protocols for assessing antibacterial activity are also provided to facilitate further research and standardized comparison.
Performance Comparison of Drimentine-Related Compounds
A study on synthetic drimanyl indole fragments of drimentine alkaloids revealed that the most active compound demonstrated a significant inhibitory effect against the Gram-negative bacterium Ralstonia solanacearum, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL[1]. This suggests that the drimane core, a key structural feature of this compound, is crucial for its antibacterial action.
Further evidence of the antibacterial potential of the drimane scaffold comes from studies on polygodial, a drimane sesquiterpene. Polygodial has shown activity against a range of both Gram-positive and Gram-negative bacteria. The reported MIC values for polygodial are presented in the table below.
| Compound/Fragment | Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Drimanyl Indole Fragment | Ralstonia solanacearum | Negative | 8[1] |
| Polygodial | Escherichia coli | Negative | 64 |
| Polygodial | Pseudomonas aeruginosa | Negative | >64 |
| Polygodial | Staphylococcus aureus | Positive | 16 |
| Polygodial | Bacillus subtilis | Positive | 32 |
Note: The data for polygodial is included as a proxy for the potential activity of the drimane core of this compound. Further empirical testing of this compound is required to confirm its specific activity.
Experimental Protocols
To ensure reproducible and comparable results in the evaluation of this compound's antibacterial activity, the following detailed experimental protocol for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is recommended.
Protocol: Broth Microdilution Assay for MIC Determination
1. Materials and Reagents:
-
This compound (or test compound)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile 96-well microtiter plates
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth and DMSO without bacteria)
-
Growth control (broth, DMSO, and bacteria without the compound)
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Test Compound Dilutions: a. Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 100 µL.
4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control well (with a standard antibiotic), a negative control well, and a growth control well on each plate. c. Incubate the plates at 35 ± 2 °C for 18-24 hours in ambient air.
5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth. c. The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Drimentine Biosynthetic Pathway
The biosynthesis of drimentine alkaloids is a complex process involving the convergence of two major metabolic pathways: the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the synthesis of the sesquiterpene moiety, and the non-ribosomal peptide synthetase (NRPS) pathway for the formation of the diketopiperazine core.
Caption: Proposed biosynthetic pathway of drimentine alkaloids.
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antibacterial susceptibility of a test compound like this compound.
Caption: Workflow for MIC determination via broth microdilution.
References
Safety Operating Guide
Proper Disposal of Drimentine B: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Drimentine B (CAS Number: 204398-91-4), a terpenylated diketopiperazine with noted anticancer and antibiotic properties.[1] Researchers, scientists, and drug development professionals are advised to adhere to the following protocols to ensure personnel safety and environmental protection.
While the available Safety Data Sheets (SDS) from Cayman Chemical and GlpBio Technology classify this compound as not hazardous under the Globally Harmonized System (GHS), it is crucial to recognize its biological activity.[2] Standard laboratory practice for compounds with cytotoxic and antibiotic potential necessitates their management as hazardous chemical waste to mitigate risks of environmental contamination and the development of antibiotic resistance. The product information from suppliers also advises that this material should be considered hazardous until more comprehensive information is available.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key disposal parameters for this compound and associated waste.
| Waste Type | Recommended Disposal Method | Container Type | Labeling Requirements |
| Unused/Expired this compound (Solid) | Incineration via a licensed hazardous waste disposal facility. | Sealed, labeled container for chemical waste. | "Hazardous Waste," "Cytotoxic Waste," Chemical Name: "this compound" |
| This compound Stock Solutions | Collect in a dedicated, leak-proof hazardous waste container for incineration. | Approved container for chemical waste. | "Hazardous Waste," "Cytotoxic Waste," Chemical Name: "this compound," Solvent(s) |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated cytotoxic waste container for incineration. | Puncture-resistant sharps container or cytotoxic waste bin. | "Cytotoxic Waste" |
| Contaminated Personal Protective Equipment (PPE) | Dispose of in a designated cytotoxic waste container. | Lined cytotoxic waste bin (e.g., purple or yellow, per institutional policy). | "Cytotoxic Waste" |
Experimental Protocols
The following step-by-step procedures are provided for the handling and disposal of this compound waste.
Protocol 1: Disposal of Solid this compound and Contaminated Dry Waste
-
Segregation: At the point of generation, separate all materials that have come into contact with this compound from other laboratory waste streams. This includes unused or expired solid compounds, contaminated gloves, wipes, and disposable labware.
-
Containment:
-
Place non-sharp, contaminated solid waste (e.g., gloves, gowns, wipes) into a designated, clearly labeled cytotoxic waste container.[4] These are often color-coded purple or yellow, depending on institutional and regional regulations.
-
Place contaminated sharps (e.g., needles, pipette tips, broken vials) into a rigid, puncture-resistant sharps container labeled for cytotoxic waste.
-
-
Storage: Store sealed waste containers in a secure, designated hazardous waste accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management contractor. The recommended final disposal method is high-temperature incineration.
Protocol 2: Disposal of Liquid this compound Waste
-
Collection: Collect all liquid waste containing this compound, including unused stock solutions and contaminated media, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: Ensure the container is labeled with "Hazardous Waste," "Cytotoxic Waste," the chemical name "this compound," and a list of all solvents present.
-
Treatment: Do not attempt to neutralize or decontaminate liquid this compound waste via autoclaving, as the thermal stability of the compound and its degradation products are not well-characterized. Autoclaving is often insufficient for degrading heat-stable antibiotics.
-
Storage and Disposal: Store the sealed liquid waste container in the designated hazardous waste accumulation area. Dispose of the waste through your institution's EHS-approved hazardous waste program for incineration.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper segregation and disposal of waste generated during research involving this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
